3-Chloro-1-butene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60192. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLVCFVUREVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870614 | |
| Record name | 1-Butene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DL-, D(-)-, and L(+)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] Pungent odor; [Alfa Aesar MSDS] | |
| Record name | 3-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
153.0 [mmHg] | |
| Record name | 3-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-52-0 | |
| Record name | 3-Chloro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-1-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butene, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S8R4439O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-1-butene: Properties, Reactivity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-butene, a volatile and flammable liquid, serves as a key intermediate in various organic syntheses. Its unique chemical structure, featuring both an alkene and an alkyl halide functional group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and visual representations of its chemical behavior to support researchers and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound is a colorless liquid with a pungent odor.[1][2] It is sparingly soluble in water but miscible with many organic solvents.[2][3][4][5] The presence of a chiral center at the third carbon atom means that it can exist as two enantiomers, the D(-)- and L(+)-forms, as well as a racemic DL-form.[1][6]
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C4H7Cl | [3][6][7][8] |
| Molecular Weight | 90.55 g/mol | [1][6][7][8][9] |
| Boiling Point | 62-65 °C | [3][5][6][7][10] |
| Melting Point | -50 °C | [3][4][5] |
| Density | 0.9 g/mL at 25 °C | [3][5][7][10][11] |
| Refractive Index (n20/D) | 1.419 | [3][5][7] |
| Vapor Pressure | 153.0 mmHg | [1] |
| Flash Point | -27 °C (-16.6 °F) | [10] |
| Water Solubility | Immiscible | [2][3][4][5] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 563-52-0 | [2][3][6][8] |
| PubChem CID | 11242 | [1] |
| EINECS Number | 209-252-8 | [4][5] |
| Synonyms | α-Methallyl chloride, γ-Chloro-α-butylene, 1-Methylallyl chloride | [1][6][12] |
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent and a precursor for organometallic compounds.[7] Its reactivity is dominated by the chemistry of its two functional groups: the carbon-carbon double bond and the carbon-chlorine bond.
A key reaction of this compound is its electrophilic addition with reagents such as hydrogen halides. For instance, the reaction of (R)-3-chloro-1-butene with HCl proceeds via Markovnikov addition, leading to the formation of a mixture of stereoisomers of 2,3-dichlorobutane.[13][14] This reaction is significant as it proceeds through a carbocation intermediate, which can be attacked from either face, resulting in a racemic mixture of products.[15]
The compound can also undergo isomerization to form 1-chloro-2-butene.[6] Furthermore, it serves as a monomer in polymerization reactions, contributing to the formation of polymers with specific desired properties.[2]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 1-buten-3-ol using various chlorinating agents.[7] A general laboratory-scale procedure using thionyl chloride is outlined below.
Materials:
-
1-buten-3-ol
-
Thionyl chloride (SOCl2)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add 1-buten-3-ol and a stoichiometric amount of pyridine to the flask, dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred solution in the flask. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
References
- 1. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [drugfuture.com]
- 7. This compound | 563-52-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. (+)-3-Chloro-1-butene | C4H7Cl | CID 72710709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. This compound [stenutz.eu]
- 12. 1-Butene, 3-chloro- [webbook.nist.gov]
- 13. brainly.com [brainly.com]
- 14. Solved 49 (R)-3-Chloro-1-butene reacts with HCl by | Chegg.com [chegg.com]
- 15. m.youtube.com [m.youtube.com]
3-Chloro-1-butene CAS number 563-52-0
An In-depth Technical Guide to 3-Chloro-1-butene (CAS Number: 563-52-0)
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. This document covers the compound's properties, synthesis, and key reactions, with a focus on detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
This compound is a colorless, flammable liquid with a pungent odor.[1][2] It is an important unsaturated halogenated aliphatic compound used in various organic syntheses.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 563-52-0 | [3] |
| Molecular Formula | C4H7Cl | [3][4] |
| Molecular Weight | 90.55 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1][2][5] |
| Density | 0.9 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 62-65 °C | [4][5][6] |
| Melting Point | -50 °C | [4][6] |
| Flash Point | -4 °F | [4][6] |
| Solubility in Water | Immiscible | [4][6] |
| Vapor Pressure | 174 mmHg at 25 °C | [4] |
| Refractive Index (n20/D) | 1.419 | [4][5] |
| Synonyms | 1-Methylallyl chloride, α-Methallyl chloride, 3-chlorobut-1-ene | [3][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.55 (d, 3H), 4.55 (m, 1H), 5.10-5.30 (m, 2H), 5.70-5.90 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 25.0, 60.0, 117.0, 138.0 |
| IR (Infrared) | ν (cm⁻¹): 3080 (C-H, vinyl), 2980 (C-H, alkyl), 1640 (C=C), 920, 990 (alkene C-H bend), 750 (C-Cl) |
| Mass Spectrometry (MS) | m/z: 90 (M⁺), 55 (M⁺ - Cl) |
Synthesis of this compound
The primary industrial synthesis of this compound involves the hydrochlorination of 1,3-butadiene (B125203). This reaction can produce a mixture of this compound (1,2-addition product) and 1-chloro-2-butene (B1196595) (1,4-addition product). The ratio of these products is dependent on the reaction conditions.
Experimental Protocol: Synthesis from 1,3-Butadiene and HCl
This protocol describes the laboratory-scale synthesis of this compound from 1,3-butadiene and hydrogen chloride.
Materials:
-
1,3-Butadiene
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Dry ice/acetone (B3395972) condenser
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Magnetic stirrer
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube extending below the surface of the solvent, and a dry ice/acetone condenser. The outlet of the condenser should be fitted with a drying tube.
-
Cool the flask in an ice-salt bath to -10 °C.
-
Condense approximately 10 g (0.185 mol) of 1,3-butadiene into the flask.
-
Add 100 mL of pre-cooled anhydrous dichloromethane to the flask.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC).
-
Once the desired conversion is achieved, stop the flow of HCl and purge the system with nitrogen gas to remove any excess HCl.
-
Transfer the reaction mixture to a separatory funnel and wash with cold saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.
-
The crude product is then purified by fractional distillation to yield this compound.
Expected Yield: The yield can vary depending on the reaction conditions. A typical yield is in the range of 60-70%.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound from 1,3-Butadiene.
Key Reactions of this compound
This compound is a valuable precursor for the synthesis of various organic compounds due to the reactivity of its allylic chloride functionality.
Isomerization to 1-Chloro-2-butene (Crotyl Chloride)
This compound can be isomerized to the more thermodynamically stable 1-chloro-2-butene. This reaction is often catalyzed by Lewis acids or other catalysts.
Experimental Protocol: Cuprous Chloride Catalyzed Isomerization
Materials:
-
This compound
-
Cuprous Chloride (CuCl)
-
Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Heating mantle with a temperature controller
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a solution of this compound in dimethylformamide, add a catalytic amount of cuprous chloride under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the progress of the isomerization by gas chromatography.
-
Once equilibrium is reached, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The product is a mixture of this compound and 1-chloro-2-butene, which can be separated by fractional distillation.
Diagram: Isomerization of this compound
Caption: Isomerization of this compound.
Hydrolysis to Butenols
The hydrolysis of this compound proceeds through an Sₙ1 mechanism, involving a resonance-stabilized allylic carbocation. This results in the formation of a mixture of 3-buten-2-ol (B146109) and 2-buten-1-ol.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Water/Acetone mixture (e.g., 1:1 v/v)
-
Sodium bicarbonate
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of acetone and water.
-
Stir the solution at room temperature or gently heat to reflux to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the generated HCl with sodium bicarbonate.
-
Extract the products with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of alcohols can be analyzed and separated by chromatography.
Diagram: Hydrolysis of this compound
Caption: Hydrolysis of this compound via an Sₙ1 mechanism.
Safety Information
This compound is a highly flammable liquid and vapor.[8] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood. Keep away from sources of ignition.[4]
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor[8] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |
| H315: Causes skin irritation[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| H319: Causes serious eye irritation[8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Applications in Research and Development
This compound is a versatile building block in organic synthesis. Its applications include:
-
Alkylation: It is used as an alkylating agent to introduce the 1-methylallyl group into various molecules.
-
Precursor to other compounds: It serves as a starting material for the synthesis of butenyl derivatives, including alcohols, ethers, and amines.
-
Polymer Chemistry: It can be used in the synthesis of specialty polymers.
Conclusion
This compound is a chemical intermediate with a well-defined set of properties and a range of applications in organic synthesis. Understanding its synthesis, reactivity, and safe handling is crucial for its effective use in research and development. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for scientists and professionals working with this compound.
References
- 1. Solved 3] The reaction of 1,3-butadiene with HCl produces a | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(563-52-0) 1H NMR [m.chemicalbook.com]
- 8. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Chloro-1-butene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-1-butene, a valuable chloroalkene intermediate in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with graphical representations of the analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that allow for unambiguous structure confirmation.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and olefinic regions, exhibiting complex splitting patterns due to proton-proton coupling. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Hydrogens | Assignment |
| ~5.8 - 6.0 | Multiplet | 1H | -CH=CH₂ |
| ~5.2 - 5.4 | Multiplet | 2H | -CH=CH ₂ |
| ~4.6 - 4.8 | Multiplet | 1H | -CH (Cl)- |
| ~1.6 | Doublet | 3H | -CH(Cl)CH ₃ |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~138 | =CH- |
| ~118 | =CH₂ |
| ~60 | -CHCl- |
| ~25 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
A general workflow for acquiring NMR spectra of a liquid sample like this compound is outlined below.
Caption: Diagram 1: NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorptions for C-H bonds in both sp² and sp³ hybridization states, the C=C double bond, and the C-Cl bond.
IR Spectroscopic Data
The following table summarizes the key absorption bands observed in the IR spectrum of this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080 | =C-H | Stretching |
| ~2980 | C-H (sp³) | Stretching |
| ~1645 | C=C | Stretching |
| ~1440 | C-H | Bending |
| ~990 and ~920 | =C-H | Out-of-plane bending |
| ~650-750 | C-Cl | Stretching |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.
Caption: Diagram 2: ATR-FTIR Spectroscopy Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile compounds like this compound.
Mass Spectrometric Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ions containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with a corresponding intensity ratio.
Table 4: Mass Spectrometric Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 92 | Moderate | [C₄H₇³⁷Cl]⁺ (Molecular ion, M+2) |
| 90 | High | [C₄H₇³⁵Cl]⁺ (Molecular ion, M⁺) |
| 55 | High | [C₄H₇]⁺ (Loss of Cl) |
| 39 | Moderate | [C₃H₃]⁺ |
| 27 | Moderate | [C₂H₃]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound.
Caption: Diagram 3: GC-MS Analysis Workflow.
An In-depth Technical Guide to the Synthesis and Preparation of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of 3-chloro-1-butene, a valuable chloroalkene intermediate in organic synthesis. The primary focus is on the electrophilic addition of hydrogen chloride to 1,3-butadiene (B125203), a reaction that exemplifies the principles of kinetic and thermodynamic control. This document furnishes detailed experimental protocols, quantitative data on reaction conditions and product characteristics, and elucidates the underlying reaction mechanism. Spectroscopic data for the characterization of this compound are also presented in a consolidated format to aid in product identification and purity assessment.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of a variety of organic compounds. Its structure, featuring both a reactive allylic chloride and a terminal double bond, allows for a range of subsequent chemical transformations. The most common and industrially relevant method for its preparation is the hydrochlorination of 1,3-butadiene. This reaction is of significant academic and practical interest as it can yield two isomeric products: this compound (1,2-addition product) and 1-chloro-2-butene (B1196595) (1,4-addition product). The selective synthesis of this compound hinges on the careful control of reaction conditions to favor the kinetically controlled pathway.
Core Synthesis Pathway: Electrophilic Addition of HCl to 1,3-Butadiene
The synthesis of this compound is achieved through the electrophilic addition of hydrogen chloride (HCl) to 1,3-butadiene.[1] This reaction proceeds via a resonance-stabilized allylic carbocation intermediate, which can be attacked by the chloride ion at two different positions, leading to the formation of two constitutional isomers.[2]
Reaction Mechanism and Control
The reaction is initiated by the protonation of one of the double bonds in 1,3-butadiene by HCl, forming a resonance-stabilized secondary allylic carbocation. The positive charge is delocalized over carbons 2 and 4. Subsequent nucleophilic attack by the chloride ion can occur at either of these positions.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, this compound. This is because the activation energy for the attack at the secondary carbon (C2) is lower, leading to a faster reaction rate.[2]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. This favors the formation of the more stable 1,4-addition product, 1-chloro-2-butene, which has a more substituted internal double bond.
To selectively synthesize this compound, it is therefore crucial to maintain low reaction temperatures.
Experimental Protocols
While specific, high-yield protocols for the exclusive synthesis of this compound are not abundantly available in open literature, the following procedure is a representative laboratory-scale method derived from established principles of kinetic control for this reaction.
Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound by the hydrochlorination of 1,3-butadiene under kinetically controlled conditions.
Materials:
-
1,3-butadiene (liquefied gas)
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Anhydrous calcium chloride (for drying)
-
Sodium bicarbonate solution (for neutralization)
-
Dry ice/acetone or isopropanol (B130326) bath
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a cold finger condenser filled with dry ice/acetone.
-
Gas dispersion tube
-
Drying tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is charged with anhydrous diethyl ether and cooled to approximately -78 °C using a dry ice/acetone bath.
-
Addition of Reactants: A pre-weighed amount of liquefied 1,3-butadiene is carefully condensed into the cooled reaction flask. Subsequently, one molar equivalent of hydrogen chloride gas is slowly bubbled through the stirred solution via a gas dispersion tube. Alternatively, a stoichiometric amount of concentrated hydrochloric acid can be added dropwise, although this may introduce water, which can be detrimental to the reaction. The temperature must be strictly maintained at or below -78 °C throughout the addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of the 1,2- and 1,4-addition products.
-
Work-up: Once the reaction is deemed complete, the reaction mixture is carefully neutralized by washing with a cold, saturated sodium bicarbonate solution. The organic layer is then separated and washed with cold brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation at atmospheric pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate this compound from any unreacted starting materials and the isomeric 1-chloro-2-butene. The lower boiling point of this compound facilitates its separation.
Data Presentation
Reaction Conditions and Product Distribution
The ratio of this compound to 1-chloro-2-butene is highly dependent on the reaction temperature. The data below for the analogous reaction with HBr illustrates this principle and provides an expected trend for the reaction with HCl.
| Temperature (°C) | Major Product | Product Ratio (1,2-adduct : 1,4-adduct) | Control Type |
| -80 | 3-Bromo-1-butene | ~80 : 20 | Kinetic |
| 40 | 1-Bromo-2-butene | ~20 : 80 | Thermodynamic |
Table 1: Expected trend in product distribution based on temperature for the hydrohalogenation of 1,3-butadiene.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇Cl[3] |
| Molecular Weight | 90.55 g/mol [3] |
| Boiling Point | 64-65 °C |
| Density | 0.900 g/mL[4] |
| Appearance | Colorless liquid |
Table 2: Physicochemical properties of this compound.
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data for the characterization of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Number of Hydrogens | Assignment |
| 1.56 - 1.59 | d | 3 | -CH₃ |
| 4.45 - 4.54 | m | 1 | -CHCl- |
| 5.06 - 5.26 | m | 2 | =CH₂ |
| 5.87 - 5.99 | m | 1 | -CH= |
Table 3: ¹H NMR data for this compound in CDCl₃.[5]
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 25.5 | -CH₃ |
| 60.5 | -CHCl- |
| 116.5 | =CH₂ |
| 139.5 | -CH= |
Table 4: ¹³C NMR data for this compound.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 90/92 | Moderate | [M]⁺ (molecular ion with ³⁵Cl/³⁷Cl) |
| 55 | High | [M - Cl]⁺ |
| 39 | High |
Table 5: Key fragments in the mass spectrum of this compound.[6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch |
| 2980, 2940 | Strong | C-H stretch (sp³) |
| 1645 | Medium | C=C stretch |
| 920, 990 | Strong | =C-H bend (out-of-plane) |
| 740 | Strong | C-Cl stretch |
Table 6: Characteristic IR absorption bands for this compound.[7]
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the electrophilic addition of HCl to 1,3-butadiene.
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of this compound.
References
In-Depth Technical Guide to 3-Chloro-1-butene: Safety and Handling for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-chloro-1-butene (CAS No. 563-52-0), a volatile and reactive organochlorine compound. Due to its hazardous nature, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and prevent environmental contamination. This document summarizes key quantitative data, details experimental procedures for safe handling and purification, and provides insights into its toxicological profile.
Chemical and Physical Properties
This compound is a colorless, flammable liquid with a pungent odor.[1] It is crucial to be aware of its physical properties to handle it safely.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl | [1][2][3] |
| Molecular Weight | 90.55 g/mol | [1][2][3] |
| Boiling Point | 62-65 °C (lit.) | [4][5] |
| Density | 0.9 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.419 (lit.) | [4][5] |
| Vapor Pressure | 153.0 mmHg | [1] |
| Flash Point | -27 °C (-16.6 °F) - closed cup | [5] |
Hazard Identification and Safety Precautions
This compound is classified as a highly flammable liquid and vapor.[1][6] It is harmful if swallowed and causes skin and serious eye irritation.[1][6] It may also cause an allergic skin reaction.[1][6]
GHS Hazard Statements
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical for the safe handling of this compound.
| PPE Category | Specification | Source |
| Eye and Face Protection | Chemical safety goggles and a face shield. | [7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | [7] |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. For larger quantities or risk of splashing, a chemical-resistant suit is advised. | [7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | [7] |
| Footwear | Closed-toe, chemical-resistant shoes. | [7] |
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools and take precautionary measures against static discharge.[9] Ground and bond all containers and transfer equipment.[6] Avoid breathing vapors and prevent contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7] Keep containers tightly closed and clearly labeled.[6] Store in a designated flammable liquids cabinet.[7]
Experimental Protocols
Protocol for Fractional Distillation for Purification
This protocol describes the purification of crude this compound using fractional distillation under atmospheric pressure. This method is suitable for separating it from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Appropriate PPE
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a chemical fume hood. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin to gently heat the flask using the heating mantle.
-
Distillation: As the mixture heats, a vapor ring will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. The vapor temperature at the thermometer should stabilize at the boiling point of the lowest boiling component.
-
Fraction Collection: Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate receiving flask.
-
Once the temperature begins to rise to the boiling point of this compound (approx. 62-65 °C), change the receiving flask to collect the purified product.
-
Continue distillation until the majority of the this compound has been collected. The temperature will either drop or rise significantly, indicating that the main fraction has been distilled.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool down before dismantling.
Workflow for Fractional Distillation:
References
- 1. Enzymatic conjugation of hexachloro-1,3-butadiene with glutathione. Formation of 1-(glutathion-S-yl)-1,2,3,4,4-pentachlorobuta-1,3-diene and 1,4-bis(glutathion-S-yl)-1,2,3,4-tetrachlorobuta-1,3-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation [frontiersin.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Model studies in cytochrome P-450-mediated toxicity of halogenated compounds: radical processes involving iron porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 3-Chloro-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-1-butene. Understanding the chemical stability of this reagent is critical for ensuring its quality, minimizing the formation of impurities, and guaranteeing the reliability of experimental outcomes in research and drug development. This document details the known degradation pathways, summarizes optimal storage and handling procedures, and provides a framework for experimental stability assessment.
Chemical Properties and Inherent Instability
This compound (CAS 563-52-0) is a volatile, highly flammable, and reactive unsaturated halogenated aliphatic hydrocarbon.[1][2] Its reactivity stems from the presence of both a double bond and an allylic chloride, making it susceptible to various degradation pathways that can compromise its purity over time.
Known Degradation Pathways
Several degradation pathways have been identified for this compound, primarily involving isomerization, elimination, and solvolysis. The presence of impurities, light, heat, and certain materials can catalyze these degradation reactions.
Isomerization to 1-Chloro-2-butene (B1196595)
This compound can readily isomerize to its more thermodynamically stable isomer, 1-chloro-2-butene (crotyl chloride). This allylic rearrangement can be catalyzed by various substances, including cuprous chloride and even the surface of Pyrex glass. This isomerization is a significant concern during storage and handling, as it alters the chemical identity of the material.
Thermal Decomposition
At elevated temperatures, this compound undergoes unimolecular elimination of hydrogen chloride (HCl).[3] This reaction is first-order and occurs in the gas phase at temperatures between 320-380°C.[3] While these temperatures are well above typical storage conditions, this intrinsic thermal instability highlights the importance of avoiding heat.
Solvolysis (Hydrolysis)
In the presence of protic solvents such as water or alcohols, this compound is prone to solvolysis. The reaction proceeds via a stable allylic carbocation intermediate (an S_N1 mechanism), leading to the formation of racemic 3-buten-2-ol (B146109) and 2-buten-1-ol in aqueous media.[4][5][6] The formation of these alcohol impurities can significantly impact reactions where this compound is used as a reactant.
Polymerization
Due to its reactive double bond, this compound has the potential to undergo polymerization. This can be initiated by cationic catalysts or prolonged storage, especially if inhibitors are absent.[7]
Below is a diagram illustrating the key degradation and reaction pathways of this compound.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, specific storage and handling procedures are essential. These recommendations are derived from safety data sheets and chemical supplier information.[7][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (0-10°C)[5][9] | To minimize thermal degradation, isomerization, and polymerization. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[9] | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Protect from light (store in an amber vial) | To prevent photo-initiated degradation. The compound is noted to be light-sensitive. |
| Container | Tightly sealed container[8] | To prevent evaporation and exposure to moisture and air. |
| Stabilizer | Often supplied with sodium/potassium carbonate[10] | To neutralize any trace amounts of acid (e.g., HCl) that could catalyze degradation. |
| Handling | In a well-ventilated area, away from heat and ignition sources[8] | The compound is highly flammable. |
Incompatible Materials
Contact with the following materials should be avoided to prevent vigorous reactions and degradation:
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial for understanding the shelf-life of this compound under specific laboratory conditions. A general workflow for such a study is presented below.
Stability-Indicating Analytical Method
A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of the volatile this compound and its likely degradation products.
Objective: To develop and validate a GC-MS method capable of separating and quantifying this compound, its isomer 1-chloro-2-butene, and potential hydrolysis products.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a suitable starting point for method development.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
GC Oven Program:
-
Initial Temperature: 40°C, hold for 2-3 minutes.
-
Ramp: Increase temperature at a rate of 10-15°C/min to 200-250°C.
-
Final Hold: Hold at the final temperature for 2-5 minutes. (This program should be optimized to ensure adequate separation of all relevant peaks.)
-
-
Injector and Detector:
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
-
Data Acquisition: Scan in full scan mode to identify unknown degradation products. For quantitative analysis, selective ion monitoring (SIM) can be used for enhanced sensitivity.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
Forced Degradation Study
To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method, a forced degradation study should be performed.
Methodology:
-
Acid/Base Hydrolysis: Treat separate samples of this compound with dilute HCl and dilute NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidation: Treat a sample with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Store a sample at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose a sample to UV and visible light.
-
Analysis: Analyze all stressed samples by the developed GC-MS method to identify and characterize any degradation products formed.
Summary of Stability Data
The following table summarizes the known stability characteristics of this compound.
| Stress Condition | Likely Degradation Pathway | Primary Degradation Product(s) |
| Elevated Temperature | Thermal Elimination / Isomerization | Butadiene, HCl, 1-Chloro-2-butene |
| Aqueous Environment | Solvolysis (S_N1) | 3-Buten-2-ol, 2-Buten-1-ol |
| Presence of Catalysts (e.g., CuCl, glass) | Isomerization | 1-Chloro-2-butene |
| Prolonged Storage | Polymerization, Isomerization | Polymer, 1-Chloro-2-butene |
| Light Exposure | Photodegradation (unspecified) | Not specifically detailed in literature, but compound is light-sensitive. |
Conclusion
This compound is a reactive and inherently unstable compound. Its stability is critically dependent on storage and handling conditions. The primary degradation pathways include isomerization to 1-chloro-2-butene, solvolysis in protic solvents, and thermal elimination of HCl at high temperatures. To ensure the integrity of this reagent, it is imperative to store it under refrigeration, in an inert atmosphere, protected from light, and in a tightly sealed container. The use of stabilizers, such as sodium or potassium carbonate, is a common practice to mitigate degradation catalyzed by acidic impurities. For critical applications, the purity of this compound should be verified analytically before use, and a formal stability study is recommended to establish an appropriate shelf-life under specific laboratory storage conditions.
References
- 1. This compound sodium/potassium carbonate stabilizer, 97 563-52-0 [sigmaaldrich.com]
- 2. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. physicsforums.com [physicsforums.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. amherst.edu [amherst.edu]
- 9. The solvolysis of 3-chloro-3-methyl-1-butene in acetic acid at 25^{\circ}.. [askfilo.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-chloro-1-butene. Due to the limited availability of extensive experimental data for this specific compound, this guide leverages established computational estimation methods to provide a complete thermodynamic profile. The methodologies, data, and visualizations presented herein are intended to support research, chemical process design, and safety analysis involving this compound.
Core Thermodynamic Properties
The following table summarizes the key thermodynamic properties of this compound in the gas phase at standard conditions (298.15 K and 1 bar). The standard enthalpy of formation is an experimentally derived value, while other properties have been estimated using the Joback group contribution method, a well-established estimation technique in chemical engineering.
| Thermodynamic Property | Symbol | Value | Units | Method |
| Standard Enthalpy of Formation (Gas) | ΔHf° | -45.61 | kJ/mol | Experimental[1] |
| Standard Gibbs Free Energy of Formation (Gas) | ΔGf° | 19.34 | kJ/mol | Joback Method (Estimated) |
| Standard Molar Entropy (Gas) | S° | 321.58 | J/(mol·K) | Joback Method (Estimated) |
| Heat Capacity at Constant Pressure (Gas) | Cp | 100.43 | J/(mol·K) | Joback Method (Estimated) |
| Enthalpy of Vaporization at Normal Boiling Point | ΔHvap | 29.88 | kJ/mol | Joback Method (Estimated) |
Methodologies for Property Determination
The determination of thermodynamic properties relies on both experimental measurements and computational estimations. This section details the methodologies relevant to the data presented.
Experimental Determination of Enthalpy of Formation
The experimentally determined standard enthalpy of formation of gaseous this compound was obtained from the NIST Chemistry WebBook.[1] While the specific experimental setup used for this determination is not detailed in the available literature, such values are typically obtained through reaction calorimetry.
General Protocol for Reaction Calorimetry:
-
Reactant Preparation: A known mass of the substance of interest (in this case, a precursor to or this compound itself) is precisely weighed and placed in a sample container within a calorimeter.
-
Reaction Initiation: The substance is combusted in the presence of a pure oxidant (typically excess oxygen) inside a sealed, constant-volume container (a "bomb"). The reaction is initiated by an electrical spark.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding medium (usually water) in the calorimeter. The temperature change of this medium is meticulously measured using a high-precision thermometer.
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a substance with a well-known heat of combustion, such as benzoic acid.
-
Enthalpy Calculation: The heat of combustion is calculated from the measured temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the stoichiometry of the combustion reaction and the known standard enthalpies of formation of the combustion products (e.g., CO₂, H₂O, and HCl).
Computational Estimation: The Joback Group Contribution Method
Due to the absence of comprehensive experimental data, the Joback method was employed to estimate the standard Gibbs free energy of formation, standard molar entropy, heat capacity, and enthalpy of vaporization. The Joback method is a group contribution technique that predicts thermodynamic properties based on the molecular structure of a compound.[2]
Methodology:
The Joback method involves breaking down the molecule into its constituent functional groups. For this compound (CH₂=CH-CHCl-CH₃), the groups are:
-
1 x =CH₂ (vinylic CH₂)
-
1 x =CH- (vinylic CH)
-
1 x -CH₃ (methyl)
-
1 x >CHCl (secondary chloroalkane)
Each group has empirically derived numerical contributions for different thermodynamic properties. The property of the entire molecule is then calculated by summing the contributions of its constituent groups according to specific formulas.
Formulas for Joback Method:
-
Standard Gibbs Free Energy of Formation (ΔGf°): ΔGf° (kJ/mol) = 53.88 + Σ (Group Contributions)
-
Standard Molar Entropy (S°): S° (J/(mol·K)) = 198.5 + Σ (Group Contributions)
-
Heat Capacity (Cp): Cp (J/(mol·K)) = Σa - 37.93 + [Σb + 0.210]T + [Σc - 3.91 x 10⁻⁴]T² + [Σd + 2.06 x 10⁻⁷]T³ (where a, b, c, and d are group-specific parameters and T is the temperature in Kelvin)
-
Enthalpy of Vaporization (ΔHvap): ΔHvap (kJ/mol) = 15.30 + Σ (Group Contributions)
The workflow for estimating thermodynamic properties using a group contribution method like the Joback method is illustrated in the following diagram.
Caption: Workflow for estimating thermodynamic properties using the Joback group contribution method.
Chemical Reactivity and Logical Relationships
While not directly related to thermodynamic properties, understanding the chemical reactivity of this compound is crucial for its handling and application. Its structure, featuring both a double bond and a labile chlorine atom, gives rise to characteristic reactions.
Electrophilic Addition
The double bond in this compound can undergo electrophilic addition reactions. For instance, the reaction with hydrogen halides like HCl proceeds via a carbocation intermediate. The stability of the possible carbocation intermediates dictates the regioselectivity of the addition.
Caption: Reaction pathway for the electrophilic addition of HCl to this compound.
This guide provides a foundational understanding of the thermodynamic properties of this compound, essential for professionals in research and drug development. The combination of experimental data and robust estimation methods offers a comprehensive dataset for practical applications.
References
Solubility of 3-Chloro-1-butene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-1-butene in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility and provides a generalized experimental protocol for determining quantitative solubility.
Core Concepts in Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a haloalkane with a degree of polarity due to the carbon-chlorine bond. However, its overall character is largely non-polar due to the hydrocarbon chain. Consequently, it exhibits good solubility in non-polar and moderately polar organic solvents, while being largely immiscible in highly polar solvents like water.[1][2][3][4][5] The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker dipole-dipole interactions with this compound.[3][4]
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Qualitative Solubility of this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Water | Immiscible[6] |
Note: The term "Soluble" in this context indicates that this compound is expected to be miscible or form a homogeneous solution with the solvent. For precise quantitative measurements, the experimental protocol outlined below is recommended.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized gravimetric method for determining the quantitative solubility of a liquid analyte, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound required to form a saturated solution in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Volumetric flasks and pipettes
-
Analytical balance (accurate to ±0.0001 g)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Extraction and Filtration:
-
Allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow any undissolved droplets to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or -cooled pipette to match the equilibrium temperature.
-
Immediately filter the extracted sample through a syringe filter that is compatible with the solvent to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered, known volume of the saturated solution into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a fume hood or using a rotary evaporator. The low boiling point of many organic solvents facilitates this step.
-
Once the solvent has evaporated, place the evaporating dish containing the this compound residue in a drying oven at a temperature below its boiling point (62-65 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Reweigh the evaporating dish with the dried residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample taken (mL)) x 100
-
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Visualizations
The following diagrams illustrate the generalized experimental workflow for solubility determination and the theoretical basis for the solubility of this compound.
References
An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Chirality of 3-Chloro-1-butene
This compound possesses a single chiral center at the third carbon atom (C3), the carbon to which the chlorine atom is attached. This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-chloro-1-butene and (S)-3-chloro-1-butene.[1] The presence of a double bond at the C1 position does not introduce cis-trans (geometric) isomerism because the first carbon atom is bonded to two identical hydrogen atoms.
The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with other chiral molecules and its optical activity—the ability to rotate the plane of polarized light.
Physical and Chemical Properties of Stereoisomers
The enantiomers of this compound are expected to have identical physical properties such as boiling point, density, and refractive index. However, they exhibit opposite optical rotations of equal magnitude. The properties of the racemic mixture are well-documented.
Table 1: Physical Properties of Racemic this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl | [2] |
| Molecular Weight | 90.55 g/mol | [2] |
| Boiling Point | 62-65 °C | [2][3] |
| Density | ~0.9 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | ~1.419 | [2] |
Table 2: Optical Rotation Data for this compound Enantiomers
| Enantiomer | Condition | Calculated [α]D | Note | Reference(s) |
| (R)-(-)-3-chloro-1-butene | C=C-C-C torsional angle = 0° | +244° | Calculated value | [4][5][6] |
| (R)-(-)-3-chloro-1-butene | C=C-C-C torsional angle = 180° | -526° | Calculated value | [4][5][6] |
| (R)-3-chloro-1-butene | Gas-phase | - | Experimentally determined, but specific value not provided in abstract. DFT calculations overestimate the rotation. | [7] |
It is important to note that experimentally observed optical rotations in solution can be significantly smaller than calculated gas-phase values and are dependent on factors such as solvent, temperature, and concentration.[4][5][6]
Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through the electrophilic addition of hydrogen chloride (HCl) to 1,3-butadiene (B125203). This reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2-addition (this compound) and 1,4-addition (1-chloro-2-butene) products.[8][9][10]
Experimental Protocol: Synthesis of Racemic this compound from 1,3-Butadiene and HCl (Conceptual)
This protocol is based on the established chemical reaction.[8][9][10]
Materials:
-
1,3-Butadiene
-
Hydrogen Chloride (gas or concentrated aqueous solution)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 1,3-butadiene in an anhydrous solvent at a low temperature (e.g., 0 °C).
-
Slowly bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to observe the formation of the product and the consumption of the starting material.
-
Once the reaction is complete, neutralize any excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of this compound and 1-chloro-2-butene (B1196595) by fractional distillation.
Expected Outcome: A mixture of this compound and 1-chloro-2-butene isomers. The ratio of the products can be influenced by the reaction temperature and other conditions.
Stereochemical Considerations in Reactions of this compound
The stereochemistry of this compound is central to its reactivity, particularly in nucleophilic substitution reactions.
Hydrolysis of this compound: An S N 1 Pathway
The hydrolysis of an enantiomerically pure sample of this compound results in a racemic mixture of 3-buten-2-ol. This observation is a classic example of an S N 1 reaction mechanism. The reaction proceeds through the formation of a planar, achiral allylic carbocation intermediate. The subsequent nucleophilic attack by water can occur with equal probability from either face of the carbocation, leading to the formation of both (R)- and (S)-3-buten-2-ol in equal amounts, thus resulting in an optically inactive product mixture.[11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butene, 3-chloro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational effects on optical rotation. 3-substituted 1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solved 3] The reaction of 1,3-butadiene with HCl produces a | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
Quantum Chemical Calculations for 3-Chloro-1-butene: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural, energetic, and spectroscopic properties of 3-Chloro-1-butene. This document details the computational methodologies, presents key quantitative data in a structured format, and provides visualizations of the computational workflow and molecular conformers.
Introduction
This compound is a chiral haloalkene that exists as a mixture of conformers. Understanding the conformational landscape and the properties of each conformer is crucial for predicting its reactivity and interactions in chemical and biological systems. Quantum chemical calculations provide a powerful tool to investigate these aspects at the molecular level, offering insights that complement experimental studies.
This guide focuses on the computational approaches used to study this compound, including conformational analysis, geometry optimization, and the calculation of vibrational frequencies and other molecular properties. The methodologies described herein are based on established computational chemistry practices and findings from relevant scientific literature.
Conformational Analysis
This compound has three stable conformers arising from the rotation around the C2-C3 single bond. These conformers are distinguished by the dihedral angle between the vinyl group and the substituents on the chiral carbon. The three conformers are:
-
HE form: The hydrogen atom on the chiral carbon eclipses the double bond. This is generally the most stable conformer.[1]
-
ME form: The methyl group eclipses the double bond.
-
ClE form: The chlorine atom eclipses the double bond.
The relative stability of these conformers can be determined by calculating their electronic energies using various quantum chemical methods.
Computational Methodology
A systematic computational workflow is essential for the accurate prediction of the properties of this compound. The following protocol outlines the key steps involved in a typical computational study.
Experimental Protocols
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation: The initial 3D structures of the (R)- and (S)-enantiomers of this compound are built using a molecular modeling software.
-
Conformational Search: A conformational search is performed by systematically rotating the C1-C2-C3-C4 dihedral angle to identify all potential energy minima. This can be achieved through relaxed potential energy surface scans.
-
Geometry Optimization: The structures of all identified conformers are then fully optimized without any symmetry constraints. This is a crucial step to find the equilibrium geometry of each conformer.
-
Method: Density Functional Theory (DFT) is a commonly used method. The B3LYP functional, for example, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2] Alternatively, Møller-Plesset perturbation theory (MP2) can be employed for higher accuracy.[1]
-
Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), is typically used to provide a good description of the electronic structure.[1][2]
-
-
Verification of Minima: The nature of the stationary points is confirmed by performing vibrational frequency calculations. A true energy minimum will have no imaginary frequencies.
Protocol 2: Vibrational Frequency and Thermodynamic Property Calculation
-
Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. These calculations provide the theoretical vibrational spectra (IR and Raman) and are used to compute zero-point vibrational energies (ZPVE) and thermal corrections.
-
Thermodynamic Analysis: The calculated frequencies are used to determine thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature (e.g., 298.15 K). The relative energies and populations of the conformers can then be determined from the differences in their Gibbs free energies.
Protocol 3: Calculation of Molecular Properties
-
Electronic Properties: Various electronic properties can be calculated from the optimized wavefunctions. These include:
-
Dipole Moment: Provides information about the polarity of the molecule.
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity.
-
Mulliken Population Analysis: Can be used to determine partial atomic charges.
-
-
Chiroptical Properties: For this chiral molecule, properties like optical rotation can be calculated to compare with experimental values. The calculation of optical rotation is highly sensitive to the molecular conformation.[3][4]
Data Presentation
The following tables summarize the kind of quantitative data that is typically obtained from quantum chemical calculations on the conformers of this compound. The values presented here are illustrative and would be populated from the output of the calculations described in the protocols.
Table 1: Calculated Geometrical Parameters for the HE Conformer of this compound.
| Parameter | Bond/Angle | B3LYP/6-31G(d) | MP2/6-31G(d) | Experimental[1] |
| Bond Lengths (Å) | C1=C2 | Value | Value | 1.337 |
| C2-C3 | Value | Value | 1.503 | |
| C3-C4 | Value | Value | 1.522 | |
| C3-Cl | Value | Value | 1.813 | |
| Bond Angles (°) ** | C1=C2-C3 | Value | Value | 122.9 |
| C2-C3-C4 | Value | Value | 112.6 | |
| C2-C3-Cl | Value | Value | 109.9 | |
| Cl-C3-C4 | Value | Value | 109.3 | |
| Dihedral Angle (°) ** | C1=C2-C3-Cl | Value | Value | -119.4 |
Table 2: Calculated Relative Energies and Dipole Moments of this compound Conformers.
| Conformer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| HE | B3LYP/6-31G(d) | 0.00 | Value |
| ME | B3LYP/6-31G(d) | Value | Value |
| ClE | B3LYP/6-31G(d) | Value | Value |
| HE | MP2/6-31G(d) | 0.00 | Value |
| ME | MP2/6-31G(d) | Value | Value |
| ClE | MP2/6-31G(d) | Value | Value |
Note: Relative energies are typically calculated with respect to the most stable conformer (HE form).
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the HE Conformer of this compound.
| Vibrational Mode | Description | B3LYP/6-31G(d) (Scaled) | Experimental |
| ν(C=C) | C=C stretch | Value | Value |
| ν(C-Cl) | C-Cl stretch | Value | Value |
| δ(CH₂) | CH₂ scissoring | Value | Value |
| τ(C-C) | C-C torsion | Value | Value |
Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.
Caption: A flowchart illustrating the computational workflow for this compound.
Caption: The three stable conformers of this compound.
Note: The images in the conformer diagram are placeholders and would be replaced with actual 3D renderings of the optimized conformer structures.
Conclusion
Quantum chemical calculations offer a robust framework for the detailed investigation of this compound. By following systematic computational protocols, researchers can obtain accurate predictions of its conformational preferences, geometric and electronic structures, and spectroscopic properties. This information is invaluable for understanding its chemical behavior and for applications in fields such as drug design and materials science, where molecular conformation and chirality play a critical role. The combination of theoretical calculations with experimental data provides a powerful synergy for advancing our understanding of complex molecular systems.
References
An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition mechanism of 3-chloro-1-butene. It delves into the underlying principles governing the reaction with various electrophiles, including hydrogen halides (HBr, HCl) and halogens (Br₂). The discussion encompasses carbocation intermediates, regioselectivity, stereochemistry, and the influence of kinetic versus thermodynamic control.
Core Principles of Electrophilic Addition to this compound
The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophile. The regioselectivity of this addition is dictated by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents.[1] This rule is a consequence of the preference for forming the more stable carbocation intermediate.
In the case of this compound, the initial protonation can lead to two possible carbocations. Protonation at C1 yields a secondary carbocation at C2, which is stabilized by resonance due to the adjacent chloro-substituted carbon. This allylic-type carbocation is significantly more stable than the primary carbocation that would be formed by protonation at C2. Consequently, the reaction proceeds predominantly through the more stable secondary, resonance-stabilized carbocation.
The Role of the Intermediate Carbocation
The key intermediate in the electrophilic addition of hydrogen halides to this compound is a resonance-stabilized secondary carbocation. The positive charge is delocalized over C2 and C4, as depicted in the resonance structures below.
The presence of the chlorine atom on C3 exerts an inductive electron-withdrawing effect, which would typically destabilize a nearby carbocation. However, the resonance stabilization of the allylic system is the dominant factor in determining the reaction pathway.
Reaction with Hydrogen Halides (HBr and HCl)
The addition of hydrogen halides to this compound can yield two major products, a result of the nucleophilic attack of the halide ion on the two resonance contributors of the carbocation intermediate. This leads to the formation of a 1,2-addition product and a 1,4-addition product.
-
1,2-Addition Product: The halide attacks at the C2 position, resulting in 2-halo-3-chlorobutane.
-
1,4-Addition Product: The halide attacks at the C4 position, leading to 4-halo-3-chlorobutane (which, after a tautomeric shift of the double bond, becomes 1-halo-2-chlorobutane).
Kinetic vs. Thermodynamic Control
The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[2][3]
-
Kinetic Control (Low Temperatures): At lower temperatures, the reaction is essentially irreversible. The product that is formed fastest, i.e., the one with the lower activation energy, will be the major product.[4] In this case, the 1,2-addition product is typically favored as the nucleophile attacks the secondary carbocation before significant charge delocalization to the terminal carbon occurs.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. The more stable product, which is lower in Gibbs free energy, will be the major product.[4] The 1,4-addition product often results in a more substituted, and thus more stable, internal alkene, making it the thermodynamically favored product.[2]
Reaction Mechanism with HBr
The following diagram illustrates the electrophilic addition of HBr to this compound, showing the formation of the resonance-stabilized carbocation and the subsequent nucleophilic attack leading to the kinetic and thermodynamic products.
Caption: Mechanism of HBr addition to this compound.
Reaction with Halogens (Br₂)
The addition of bromine (Br₂) to this compound proceeds through a different intermediate—a cyclic bromonium ion. This intermediate is formed by the interaction of the alkene's π-electrons with the bromine molecule.
The formation of the cyclic bromonium ion prevents the free rotation of the carbon-carbon bond and dictates the stereochemical outcome of the reaction. The subsequent attack by the bromide ion (Br⁻) occurs from the side opposite to the bromonium ion ring, resulting in anti-addition of the two bromine atoms across the double bond.[5][6]
Stereochemistry of Bromination
The reaction is stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the product.[7] The anti-addition mechanism ensures a specific spatial arrangement of the added bromine atoms.
Bromination Mechanism
The diagram below outlines the mechanism for the addition of Br₂ to this compound, highlighting the formation of the cyclic bromonium ion and the subsequent anti-addition.
Caption: Bromination of this compound via a cyclic bromonium ion.
Summary of Expected Products
The following table summarizes the expected products from the electrophilic addition reactions of this compound. Please note that the exact product ratios can be influenced by specific reaction conditions.
| Reagent | Conditions | Major Product(s) | Minor Product(s) |
| HCl | Low Temperature | 3,3-Dichlorobutane (1,2-addition) | 1,3-Dichloro-2-butene (1,4-addition) |
| High Temperature | 1,3-Dichloro-2-butene (1,4-addition) | 3,3-Dichlorobutane (1,2-addition) | |
| HBr | Low Temperature | 2-Bromo-3-chlorobutane (1,2-addition) | 1-Bromo-3-chloro-2-butene (1,4-addition) |
| High Temperature | 1-Bromo-3-chloro-2-butene (1,4-addition) | 2-Bromo-3-chlorobutane (1,2-addition) | |
| Br₂ | Aprotic Solvent | trans-1,2-Dibromo-3-chlorobutane (anti-addition) | - |
General Experimental Protocols
The following are generalized experimental protocols for the electrophilic addition of hydrogen halides and halogens to an alkene. These should be adapted and optimized for the specific case of this compound.
Protocol for Hydrohalogenation (e.g., HBr addition)
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a gas inlet tube. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: this compound is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Reaction Conditions: The solution is cooled to the desired temperature (e.g., 0°C for kinetic control or room temperature/gentle heating for thermodynamic control). Anhydrous hydrogen bromide gas is then bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or column chromatography.
Protocol for Halogenation (e.g., Br₂ addition)
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel, protected from light to prevent free-radical side reactions.
-
Reagents: this compound is dissolved in an inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Reagent Addition: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the alkene solution at a controlled temperature (typically 0°C to room temperature). The disappearance of the reddish-brown color of bromine indicates its consumption.[5]
-
Monitoring: The reaction is monitored by observing the color change and can be further analyzed by TLC or GC.
-
Workup: After the addition is complete, the solvent is removed under reduced pressure. If excess bromine is present, it can be quenched by adding a small amount of a saturated sodium thiosulfate (B1220275) solution.
-
Purification: The resulting vicinal dihalide can be purified by recrystallization or distillation.
Logical Workflow for Product Prediction
The following diagram outlines the logical workflow for predicting the outcome of an electrophilic addition to this compound.
Caption: Workflow for predicting products of electrophilic addition.
This guide provides a foundational understanding of the electrophilic addition reactions of this compound. For specific applications, it is recommended to consult peer-reviewed literature and perform experimental optimization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Bromo-3-chlorobutane | C4H8BrCl | CID 12644679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 3-Chloro-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-chloro-1-butene as a versatile precursor in organic synthesis. This compound is a valuable C4 building block, offering multiple reaction sites for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing synthetic protocols involving this reagent.
| Property | Value |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol |
| CAS Number | 563-52-0 |
| Appearance | Clear colorless liquid |
| Boiling Point | 68 °C |
| Density | 0.906 g/mL at 25 °C |
Nucleophilic Substitution Reactions (SN1 and SN2)
This compound readily undergoes nucleophilic substitution reactions. The reaction pathway, either SN1 or SN2, is influenced by the nature of the nucleophile and the reaction conditions.
Application Note:
As an allylic halide, this compound can react via an SN1 mechanism, forming a resonance-stabilized allylic carbocation intermediate. This can lead to the formation of two regioisomeric products. For example, hydrolysis yields a mixture of 3-buten-2-ol (B146109) and 2-buten-1-ol[1][2]. With strong nucleophiles, the reaction can proceed through a direct SN2 displacement.
Experimental Protocols:
Protocol 1.1: Hydrolysis of this compound (SN1-type)
-
Objective: To synthesize a mixture of 3-buten-2-ol and 2-buten-1-ol.
-
Materials:
-
This compound
-
Water
-
Acetone (B3395972) (co-solvent)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to separate the isomeric alcohols.
-
Protocol 1.2: Alkylation of Amines (SN2-type)
-
Objective: To synthesize N-butenyl-substituted amines.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Potassium carbonate
-
Acetone or Acetonitrile
-
Saturated aqueous sodium chloride (brine)
-
-
Procedure:
-
To a solution of the amine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated amine. Further purification can be achieved by column chromatography.
-
Signaling Pathway Diagram:
References
Application Notes and Protocols for the Grignard Reaction with 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of the Grignard reagent derived from 3-chloro-1-butene. This versatile reagent, existing as an equilibrium of but-3-en-1-ylmagnesium chloride and the rearranged but-1-en-3-ylmagnesium chloride, is a valuable tool in organic synthesis for the formation of carbon-carbon bonds. Its application is particularly relevant in the construction of complex molecular architectures found in natural products and pharmaceutical agents. These notes cover the reagent's preparation, its unique reactivity due to allylic rearrangement, and protocols for its reaction with various electrophiles.
Introduction and Reaction Principle
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1][2] The Grignard reagent of this compound is of particular interest as it provides a four-carbon building block with a terminal alkene, a functional group amenable to further synthetic transformations.
A critical feature of this reagent is its existence as a dynamic equilibrium between two isomeric forms due to allylic rearrangement: the primary, linear isomer (but-3-en-1-ylmagnesium chloride, 1 ) and the secondary, branched isomer (but-1-en-3-ylmagnesium chloride, 2 ).[3] The position of this equilibrium and the regioselectivity of the subsequent reaction are influenced by factors such as the solvent, temperature, and the steric nature of the electrophile.[3] This duality in reactivity offers a pathway to selectively synthesize either linear or branched products, a valuable attribute in targeted drug development.
Reaction Mechanism and Regioselectivity
The formation of the Grignard reagent involves the insertion of magnesium into the carbon-chlorine bond of this compound. Once formed, the organomagnesium halide can undergo a rapid[4][5]-suprafacial shift, leading to an equilibrium between the two allylic isomers.
The regioselectivity of the reaction with carbonyl compounds is highly dependent on steric hindrance. Less sterically demanding electrophiles tend to react at the more substituted (and often more nucleophilic) secondary carbon of isomer 2 , while bulky electrophiles favor reaction at the less hindered primary carbon of isomer 1 .[3] This principle allows for a degree of control over the structure of the final product. For instance, reaction with a sterically hindered ketone is more likely to yield a linear alcohol, whereas reaction with a simple aldehyde may favor the branched alcohol.
Applications in Pharmaceutical and Natural Product Synthesis
The butenyl Grignard reagent is a valuable precursor in the synthesis of complex organic molecules, including natural products with potential therapeutic applications.[5] The terminal alkene functionality introduced by this reagent is a versatile handle for further transformations such as olefin metathesis, hydroboration-oxidation, and epoxidation, which are common strategies in the synthesis of pharmaceutical intermediates.
For example, butenyl Grignard reagents have been utilized in the diastereoselective synthesis of precursors to natural products like (–)-muricatacin and in ring-forming reactions to construct cyclic systems present in various bioactive molecules.
Data Presentation: Regioselectivity and Yields
The following tables summarize the expected regioselectivity and yields for the reaction of the butenyl Grignard reagent with various electrophiles. Yields are representative and can vary based on reaction scale and purity of reagents.
Table 1: Regioselectivity of Butenyl Grignard Reagent with Carbonyl Compounds
| Electrophile (Ketone/Aldehyde) | Steric Hindrance | Major Product Isomer |
| Formaldehyde | Low | Branched (from isomer 2 ) |
| Acetaldehyde | Low-Medium | Mixture, favors Branched |
| Diethyl ketone | Medium | Mixture, favors Linear |
| Di-isopropyl ketone | High | Linear (from isomer 1 ) |
| Benzophenone | High | Linear (from isomer 1 ) |
Table 2: Representative Yields of Butenyl Grignard Reactions
| Electrophile | Product Type | Typical Yield (%) |
| Benzaldehyde | Secondary Alcohol | 75-85 |
| Acetone | Tertiary Alcohol | 70-80 |
| Carbon Dioxide (Dry Ice) | Carboxylic Acid | 60-75 |
| Ethylene Oxide | Primary Alcohol (chain extended) | 65-75 |
Experimental Protocols
Strictly anhydrous conditions must be maintained throughout the Grignard reaction, as the reagent is highly reactive with protic solvents like water. [6] All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential.
Protocol 5.1: Preparation of Butenylmagnesium Chloride (in situ)
This protocol is adapted from established methods for similar Grignard reagent formations.[4][7]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (one crystal) or 1,2-Dibromoethane (a few drops) for activation
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, and magnetic stirrer.
Procedure:
-
Apparatus Setup: Assemble the dry, three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. Gently warm the flask under nitrogen until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add sufficient anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion of the this compound solution to the magnesium suspension. The reaction may be initiated by gentle warming. Initiation is indicated by bubbling and a slight exotherm.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-brown solution is the Grignard reagent and should be used immediately.
Protocol 5.2: Reaction with an Electrophile (e.g., a Ketone)
Procedure:
-
Reaction Setup: In a separate flame-dried flask under nitrogen, prepare a solution of the ketone (1.0 equivalent) in anhydrous THF.
-
Addition: Cool the ketone solution in an ice bath (0 °C). Slowly add the prepared butenylmagnesium chloride solution via a cannula or dropping funnel to the stirred ketone solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and any unreacted Grignard reagent.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualizations
Caption: Equilibrium between the linear and branched isomers of the butenyl Grignard reagent.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Polymerization of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-butene is a chlorinated alkene monomer that holds potential for the synthesis of functional polymers with unique properties. The presence of a chlorine atom provides a site for post-polymerization modification, making the resulting polymer a versatile platform for various applications, including drug delivery systems, specialty coatings, and advanced materials. This document provides detailed application notes and experimental protocols for the polymerization of this compound via cationic, free radical, and Ziegler-Natta coordination methods. Due to limited specific literature on this compound, some protocols are adapted from general procedures for similar monomers and should be considered as starting points for optimization.
Cationic Polymerization
Cationic polymerization of vinyl monomers is initiated by electrophiles, leading to the formation of a carbocationic propagating species. This method is particularly suitable for alkenes with electron-donating or stabilizing substituents. The chlorine atom in this compound can stabilize the resulting secondary carbocation to some extent, making cationic polymerization a feasible approach.
Experimental Protocol: Cationic Polymerization of this compound with a Lewis Acid
This protocol is adapted from studies on structurally similar monomers, such as 3-chloro-3-methyl-1-butene.[1]
Materials:
-
This compound (freshly distilled)
-
Lewis Acid Catalyst (e.g., Aluminum Trichloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂))
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂) or Ethyl Chloride (CH₃CH₂Cl))
-
Methanol (B129727) (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
Procedure:
-
Preparation of Reaction Setup: All glassware should be oven-dried and assembled hot under a stream of inert gas to exclude moisture.
-
Solvent and Monomer Addition: In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add the desired amount of anhydrous solvent. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the freshly distilled this compound monomer to the cooled solvent.
-
Initiation: Prepare a solution of the Lewis acid catalyst in the anhydrous solvent in a separate flask under an inert atmosphere. Slowly add the catalyst solution dropwise to the stirred monomer solution. The reaction mixture may change color, indicating the formation of carbocations.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours) while maintaining the low temperature and inert atmosphere.
-
Termination: To quench the polymerization, add pre-chilled methanol to the reaction mixture. The polymer will precipitate out of the solution.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
Quantitative Data
| Parameter | Value/Observation |
| Temperature Range | -30 °C to -130 °C |
| Polymer Structure | Mixture of repeating units |
| Effect of Temperature | Slightly affects the ratio of repeating unit structures |
Researchers should perform optimization studies to determine the ideal conditions for this compound and generate specific quantitative data.
Cationic Polymerization Workflow
Caption: General workflow for the cationic polymerization of this compound.
Free Radical Polymerization
Free radical polymerization is a chain reaction initiated by free radicals and is a common method for polymerizing a wide variety of vinyl monomers.
Experimental Protocol: Free Radical Polymerization of this compound
This is a general protocol for the free radical polymerization of a vinyl monomer.
Materials:
-
This compound (freshly distilled and inhibitor removed)
-
Free Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
Procedure:
-
Monomer Preparation: Remove the stabilizer from this compound by passing it through a column of basic alumina (B75360) or by washing with an aqueous NaOH solution followed by drying and distillation.
-
Reaction Setup: In a Schlenk flask equipped with a condenser, magnetic stirrer, and under an inert atmosphere, dissolve the initiator in the anhydrous solvent.
-
Monomer Addition: Add the purified this compound to the initiator solution.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization time will vary depending on the desired conversion (e.g., 4-24 hours).
-
Isolation: After cooling to room temperature, pour the viscous reaction mixture into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Stir the polymer in fresh methanol, then filter and repeat the washing process to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Quantitative Data
No specific quantitative data for the free radical polymerization of this compound was found in the searched literature. Researchers will need to determine optimal initiator and monomer concentrations, temperature, and time to achieve desired molecular weights and conversions.
Free Radical Polymerization Signaling Pathway
Caption: Simplified signaling pathway for free radical polymerization.
Ziegler-Natta Coordination Polymerization
Ziegler-Natta catalysts are transition metal-based catalysts used for the stereospecific polymerization of olefins.[2]
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This is a generalized protocol for Ziegler-Natta polymerization. The presence of the chloro-substituent may affect catalyst activity and stability.
Materials:
-
This compound (freshly distilled and purified)
-
Ziegler-Natta Catalyst Components:
-
Titanium(IV) chloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., Heptane or Toluene)
-
Methanol with a small amount of HCl (for catalyst deactivation and polymer precipitation)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
Procedure:
-
Catalyst Preparation (Pre-reaction): In a Schlenk flask under a strict inert atmosphere, add the anhydrous hydrocarbon solvent. Cool the solvent to a low temperature (e.g., 0 °C). Carefully add the triethylaluminum followed by the dropwise addition of titanium(IV) chloride. A solid precipitate (the catalyst) will form. The molar ratio of Al/Ti is a critical parameter to optimize. Allow the catalyst mixture to age at a specific temperature for a period of time as determined by optimization experiments.
-
Polymerization: In a separate reaction flask under an inert atmosphere, add more anhydrous solvent and the purified this compound monomer. Bring the solution to the desired polymerization temperature. Transfer the prepared catalyst slurry to the monomer solution to initiate polymerization.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing changes in viscosity or by taking aliquots to determine monomer conversion.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by adding the acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Purification: Stir the polymer slurry for some time to ensure complete catalyst deactivation. Filter the polymer and wash it extensively with methanol and then with a methanol/water mixture to remove catalyst residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Quantitative Data
Specific quantitative data for the Ziegler-Natta polymerization of this compound is not available in the searched literature. The efficiency and stereoselectivity of Ziegler-Natta catalysts can be sensitive to polar functional groups like the chlorine atom in the monomer. Significant catalyst screening and reaction optimization would be required.
Ziegler-Natta Polymerization Experimental Workflow
Caption: General experimental workflow for Ziegler-Natta polymerization.
Concluding Remarks
The polymerization of this compound presents an opportunity to develop novel functional polymers. The protocols provided herein offer a foundation for initiating research in this area. It is crucial to acknowledge that due to the limited availability of specific data for this monomer, these protocols should be viewed as starting points. Systematic optimization of reaction parameters, including catalyst/initiator concentration, temperature, solvent, and reaction time, is essential to achieve polymers with desired molecular weights, polydispersity, and microstructures. Comprehensive characterization of the resulting polymers will be critical to understanding their properties and potential applications.
References
Application Notes and Protocols for 3-Chloro-1-butene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct, documented applications of 3-chloro-1-butene in the synthesis of named pharmaceutical intermediates are not extensively reported in readily available literature, its chemical structure as a reactive allylic chloride makes it a valuable and versatile building block for the construction of key pharmaceutical scaffolds. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of two important classes of pharmaceutical intermediates: N-alkylated heterocycles and allylic amines . The protocols are based on well-established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the design and execution of synthetic protocols involving this reagent.[1][2][3]
| Property | Value |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol [2] |
| CAS Number | 563-52-0 |
| Appearance | Clear, colorless liquid[2][3] |
| Boiling Point | 62-65 °C[1] |
| Density | 0.9 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.419[1] |
| Solubility | Immiscible in water.[4] Soluble in common organic solvents. |
| Hazards | Highly flammable, Lachrymator, Irritating to eyes, skin, and respiratory system.[2] |
Application 1: N-Alkylation of Heterocycles
Introduction
Nitrogen-containing heterocycles, such as imidazoles and benzimidazoles, are core structures in a vast number of pharmaceuticals due to their ability to mimic biological molecules and interact with a wide range of targets. The alkylation of these heterocycles is a crucial step in modifying their biological activity. This compound can serve as an effective alkylating agent to introduce a butenyl moiety onto a nitrogen atom of a heterocyclic ring, a common structural motif in drug candidates.[5][6]
Potential Pharmaceutical Relevance
The introduction of an unsaturated alkyl chain can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule. The double bond in the butenyl group also offers a handle for further synthetic transformations, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: N-Alkylation of Imidazole (B134444) with this compound
This protocol describes a general procedure for the N-alkylation of imidazole with this compound to form N-(but-3-en-2-yl)imidazole. This procedure can be adapted for other nitrogen-containing heterocycles.
Materials
-
Imidazole
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add this compound (1.1 eq) to the reaction mixture dropwise via a syringe.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data (Representative)
The following table provides representative quantitative data for N-alkylation reactions of imidazoles with alkyl halides, which can be used as a reference for the reaction with this compound.[7]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Benzyl bromide | K₂CO₃ | CH₃CN | 12 | 85 |
| Allyl bromide | KOH | DMSO | 8 | 90 |
Experimental Workflow Diagram
Application 2: Synthesis of Allylic Amines
Introduction
The allylic amine motif is a crucial structural element in many biologically active compounds, including antifungal agents and neurotransmitter modulators.[8][9] this compound can be utilized in the synthesis of secondary and tertiary allylic amines through nucleophilic substitution with primary or secondary amines, respectively. This reaction provides a direct route to these important pharmaceutical intermediates.
Potential Pharmaceutical Relevance
Allylic amines are precursors to a wide range of pharmaceuticals. For example, they are key components of antifungal drugs like naftifine (B1207962) and butenafine. The butenyl group introduced by this compound can be a key pharmacophore or a versatile intermediate for further synthetic modifications.
Experimental Protocol: Synthesis of a Secondary Allylic Amine
This protocol outlines a general method for the synthesis of a secondary allylic amine by reacting a primary amine with this compound.
Materials
-
Primary amine (e.g., benzylamine)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution using a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary allylic amine.
Quantitative Data (Representative)
The following table presents representative data for the synthesis of allylic amines from allylic chlorides and amines, which can serve as a reference.[10]
| Allylic Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| Allyl chloride | Morpholine | K₂CO₃ | Acetonitrile | 6 | 95 |
| Cinnamyl chloride | Piperidine | Et₃N | THF | 12 | 88 |
| Crotyl chloride | Benzylamine | Et₃N | DCM | 16 | 75 |
Logical Relationship Diagram
References
- 1. chembk.com [chembk.com]
- 2. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 563-52-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
Application Notes and Protocols: Reaction of 3-Chloro-1-butene with Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction between 3-Chloro-1-butene and sodium ethoxide. It elucidates the reaction mechanisms, expected products, and the influence of reaction conditions on the product distribution. A generalized experimental protocol is provided for the synthesis and analysis of the resulting products. The competing reaction pathways, including bimolecular nucleophilic substitution (SN2), bimolecular elimination (E2), and, under solvolytic conditions, unimolecular nucleophilic substitution (SN1) with rearrangement, are discussed.
Introduction
The reaction of this compound, a secondary allylic halide, with sodium ethoxide, a strong, unhindered base and nucleophile, is a classic example of the competition between substitution and elimination pathways in organic synthesis. The allylic nature of the substrate introduces additional complexities, including the potential for rearranged products. Understanding and controlling the outcome of this reaction is crucial for the selective synthesis of desired alkoxyalkenes or dienes, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Reaction Mechanisms
The reaction of this compound with sodium ethoxide in ethanol (B145695) can proceed through two primary competing bimolecular pathways: SN2 and E2. The choice between these pathways is influenced by factors such as the strength of the base/nucleophile, steric hindrance, and temperature.
-
SN2 Pathway (Bimolecular Nucleophilic Substitution): The ethoxide ion acts as a nucleophile and attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single concerted step. This results in the formation of 3-ethoxy-1-butene. The reaction is second order, being first order in both this compound and sodium ethoxide.[1][2]
-
E2 Pathway (Bimolecular Elimination): The ethoxide ion acts as a base and abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine. In a concerted step, the C-H bond breaks, a double bond forms, and the chloride ion is expelled. This pathway leads to the formation of 1,3-butadiene.
-
SN1 Pathway (Solvolysis): In the absence of a strong base like sodium ethoxide, and when this compound is dissolved in a protic solvent like ethanol, the reaction can proceed through a unimolecular pathway.[1][2] The first step is the slow ionization of the C-Cl bond to form a resonance-stabilized allylic carbocation. This carbocation can then be attacked by the solvent (ethanol) at two different positions, leading to a mixture of 3-ethoxy-1-butene and the rearranged product, 1-ethoxy-2-butene.
The following diagram illustrates the major reaction pathways:
Data Presentation
| Reactants/Conditions | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| This compound + Sodium Ethoxide in Ethanol | 3-Ethoxy-1-butene | 1,3-Butadiene | SN2 / E2 Competition |
| This compound in Ethanol (Solvolysis) | 3-Ethoxy-1-butene and 1-Ethoxy-2-butene (mixture) | - | SN1 with Rearrangement |
Experimental Protocols
The following is a generalized experimental protocol for the reaction of this compound with sodium ethoxide. Researchers should adapt this protocol based on their specific equipment and analytical capabilities.
Objective: To synthesize and analyze the products of the reaction between this compound and sodium ethoxide.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
1. Preparation of Sodium Ethoxide Solution: a. Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal to a flask containing absolute ethanol. b. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. c. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol. The concentration can be determined by titrating an aliquot with a standard acid.
2. Reaction with this compound: a. To a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the prepared sodium ethoxide solution. b. Heat the solution to a gentle reflux. c. Slowly add this compound dropwise from the dropping funnel to the refluxing sodium ethoxide solution over a period of 30-60 minutes. d. After the addition is complete, continue to reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
3. Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing water or a dilute acid to neutralize any unreacted sodium ethoxide. c. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
4. Product Analysis: a. Analyze the crude product mixture by GC-MS to identify the components (3-ethoxy-1-butene, 1,3-butadiene, and any unreacted starting material). b. Quantify the product distribution by integrating the peak areas in the gas chromatogram.
The following diagram outlines the experimental workflow:
Conclusion
The reaction of this compound with sodium ethoxide is a versatile system for demonstrating the principles of competing SN2 and E2 reactions, as well as SN1 reactions with rearrangement under solvolytic conditions. The product distribution is sensitive to the reaction conditions, highlighting the importance of careful experimental design and control in synthetic organic chemistry. Further research to quantify the product ratios under a range of temperatures and concentrations would be valuable for optimizing the selective synthesis of either the substitution or elimination products.
References
Application Notes and Protocols for the Hydroboration-Oxidation of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hydroboration-oxidation of 3-chloro-1-butene, a reaction that synthesizes 3-chloro-1-butanol, a potentially valuable building block in organic synthesis and drug development. The protocol outlines the experimental procedure, while the application notes discuss the reaction's mechanism, regioselectivity, and stereochemistry, with particular attention to the influence of the chloro-substituent.
Application Notes
The hydroboration-oxidation is a two-step reaction sequence used to convert an alkene to an alcohol.[1][2] This process is renowned for its anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond.[1][2][3] The reaction is also a syn-addition, where the hydrogen and hydroxyl group are added to the same face of the double bond.[2]
Mechanism of Action
The reaction proceeds in two distinct steps:
-
Hydroboration: Borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃•THF), adds across the carbon-carbon double bond.[1][4][5] This is a concerted reaction where the boron atom adds to the less sterically hindered carbon, and a hydride (H⁻) adds to the more substituted carbon.[4][6] This step can proceed until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate.[2][5]
-
Oxidation: The trialkylborane intermediate is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide (H₂O₂).[1][4] The oxidation proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom at the same stereochemical position.[1]
Regioselectivity in the Hydroboration of this compound
The presence of the electron-withdrawing chlorine atom at the allylic position (C-3) of this compound significantly influences the regioselectivity of the hydroboration step. In a typical hydroboration of a simple terminal alkene, the anti-Markovnikov product is formed with high selectivity. However, the inductive effect of the chlorine atom in this compound decreases the electron density of the double bond and alters the partial positive charge distribution in the transition state.
This results in a lower regioselectivity compared to unsubstituted alkenes. The reaction yields a mixture of the anti-Markovnikov product, 3-chloro-1-butanol, and the corresponding Markovnikov-type product, 4-chloro-2-butanol (via hydroboration leading to 2-chloro-1-butanol).
Quantitative Data
The hydroboration-oxidation of this compound yields a mixture of two primary alcohol products. The distribution of these products is a critical factor for synthetic applications.
| Starting Material | Product | Regioselectivity (Product Ratio) | Reference |
| This compound | 3-Chloro-1-butanol : 4-Chloro-2-butanol | 60 : 40 |
Note: The formation of 4-chloro-2-butanol arises from the boron adding to the C2 carbon and hydrogen to the C1 carbon, which upon oxidation gives the corresponding alcohol. The primary product isolated before any potential rearrangement is 2-chloro-butylborane which is then oxidized.
Experimental Protocol
This protocol is adapted from general procedures for the hydroboration-oxidation of alkenes and should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydroboration Step: a. To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 equivalent) dissolved in anhydrous THF. b. Cool the flask to 0 °C in an ice bath. c. Slowly add a 1.0 M solution of BH₃•THF (approximately 0.4 equivalents, to account for the formation of the trialkylborane) dropwise via syringe while maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Oxidation Step: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully add 3 M aqueous sodium hydroxide solution (a volume equal to that of the BH₃•THF solution used). c. Following the NaOH addition, slowly add 30% hydrogen peroxide solution (a volume slightly greater than that of the NaOH solution) dropwise, ensuring the internal temperature does not rise significantly. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gentle warming (to ~50 °C) may be necessary to complete the oxidation.
-
Work-up and Purification: a. Add diethyl ether to the reaction mixture to extract the product. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. d. The resulting crude product, a mixture of 3-chloro-1-butanol and 4-chloro-2-butanol, can be purified by fractional distillation or column chromatography.
Visualizations
Reaction Mechanism
Caption: Reaction pathway of the hydroboration-oxidation of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 3-chloro-1-butanol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Heck Coupling Reaction Involving 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide or triflate with an alkene.[1][2] This versatile transformation has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals.[3] While typically employing aryl or vinyl halides, the Heck reaction can also be extended to other substrates, such as allylic halides. This document provides detailed application notes and protocols for the Heck coupling reaction involving 3-chloro-1-butene, a readily available allylic chloride. The reaction of this compound with various alkenes provides a direct route to valuable 1,4-diene synthons, which are important building blocks in organic synthesis.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[2] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a π-allylpalladium(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydrogen atom from the newly formed alkylpalladium intermediate is eliminated, leading to the formation of the 1,4-diene product and a hydridopalladium(II) species.
-
Reductive Elimination: The hydridopalladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of base hydrohalide salt.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical quantitative data for the Heck coupling reaction of this compound with representative alkenes. These parameters are based on established protocols for similar allylic substrates and may require optimization for specific applications.[4]
| Parameter | Styrene (B11656) | Methyl Acrylate (B77674) |
| This compound (equiv.) | 1.0 | 1.0 |
| Alkene (equiv.) | 1.2 | 1.2 |
| Palladium Precatalyst | Pd(OAc)₂ | [Pd(allyl)Cl]₂ |
| Catalyst Loading (mol%) | 1 - 2 | 1 - 2 |
| Ligand | PPh₃ | dppb |
| Ligand Loading (mol%) | 2 - 4 | 2 - 4 |
| Base | Et₃N | K₂CO₃ |
| Base (equiv.) | 1.5 | 2.0 |
| Solvent | DMF | Acetonitrile (B52724) |
| Temperature (°C) | 80 - 100 | 60 - 80 |
| Reaction Time (h) | 12 - 24 | 12 - 24 |
| Typical Yield (%) | 70 - 90 | 65 - 85 |
Experimental Protocols
The following are general experimental protocols for the Heck coupling reaction of this compound with styrene and methyl acrylate.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. Stir the mixture at room temperature until the catalyst and ligand are fully dissolved.
-
Reagent Addition: To the stirred catalyst solution, add styrene (1.2 equivalents) followed by this compound (1.0 equivalent) via syringe.
-
Base Addition: Finally, add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product (3-phenyl-1,4-pentadiene) by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Heck Coupling of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add allylpalladium(II) chloride dimer (1-2 mol%) and 1,4-bis(diphenylphosphino)butane (2-4 mol%).
-
Solvent and Base Addition: Add anhydrous acetonitrile and finely ground potassium carbonate (2.0 equivalents) to the flask.
-
Reagent Addition: To the stirred suspension, add methyl acrylate (1.2 equivalents) followed by this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by column chromatography on silica gel.
-
Characterization: Characterize the purified product (methyl 2-vinyl-3-pentenoate) by appropriate spectroscopic methods.
Mandatory Visualizations
Caption: Catalytic cycle for the Heck coupling of this compound.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Butenes Using 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a variety of substituted butenes utilizing 3-chloro-1-butene as a versatile starting material. The allylic chloride functionality of this compound allows for a range of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it a valuable building block in organic synthesis and drug discovery.
Introduction
This compound is a key substrate in organic synthesis, primarily due to the reactivity of its allylic chloride. This functional group enables transformations through both SN1 and SN2 pathways. The potential for the formation of a resonance-stabilized allylic carbocation can lead to mixtures of products, a factor that must be considered in reaction design.[1][2] Furthermore, this compound is an effective electrophile in various cross-coupling reactions, allowing for the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][4][5]
Synthesis of Substituted Butenes via Nucleophilic Substitution
Nucleophilic substitution reactions with this compound provide a straightforward method for introducing heteroatomic functional groups. The regioselectivity of these reactions is dependent on the reaction mechanism. SN2 reactions typically yield the product of direct substitution, 3-substituted-1-butene. In contrast, SN1 reactions can produce a mixture of 3-substituted-1-butene and 1-substituted-2-butene due to the delocalized nature of the intermediate allylic carbocation.[1]
General Protocol for Nucleophilic Substitution with Sodium Ethoxide
This protocol details the reaction of this compound with sodium ethoxide in ethanol (B145695), which proceeds via a second-order (SN2) mechanism.[1]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Cool the solution in an ice bath.
-
Slowly add this compound to the cooled sodium ethoxide solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-ethoxy-1-butene.
Reaction Scheme:
Caption: SN2 reaction of this compound with sodium ethoxide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. This compound can serve as the electrophilic partner in several of these transformations, including the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[4][6][7][8] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[4] The general protocol provided below is based on the coupling of a similar vinyl chloride and can be adapted for this compound.[4]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl- or vinylboronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., P(t-Bu)₃)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired substituted butene.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[3][9] This reaction offers a powerful method for the synthesis of substituted alkenes.[3]
General Protocol for Heck Reaction:
Materials:
-
This compound
-
Alkene coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equivalents).
-
Add the anhydrous solvent, followed by the alkene and this compound.
-
Degas the reaction mixture.
-
Heat the reaction to the required temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the palladium catalyst and inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of substituted butenes from this compound and related substrates.
| Reaction Type | Electrophile | Nucleophile/Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product(s) |
| Nucleophilic Substitution | This compound | Sodium Ethoxide | - | - | Ethanol | Reflux | N/A | N/A | 3-Ethoxy-1-butene |
| Suzuki-Miyaura Coupling | 3-(3-Chloro-3-butenyl)benzoic acid | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 4-24 | Varies | Coupled product |
| Heck Reaction | Aryl Halide | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Varies | Substituted Alkene |
Note: "N/A" indicates data not available in the cited sources. Yields are highly substrate-dependent.
Experimental Workflow
The general experimental workflow for the synthesis of substituted butenes from this compound is outlined below.
Caption: General experimental workflow for the synthesis of substituted butenes.
References
- 1. -Chloro-1-butene reacts with sodium ethoxide in ethanol to produce 3 -eth.. [askfilo.com]
- 2. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Use of 3-Chloro-1-butene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-chloro-1-butene and its derivatives as key building blocks in the synthesis of pyrethroid insecticides, a significant class of agrochemicals. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a guide for laboratory synthesis and development.
Introduction
This compound and its isomers, such as 3-chloro-3-methyl-1-butene (B3368806) (prenyl chloride), are versatile C5 synthons in organic chemistry. Their reactivity makes them valuable precursors for the construction of complex molecular architectures found in various agrochemicals. A prominent application of these compounds is in the synthesis of chrysanthemic acid and its analogues, which are the acidic components of pyrethroid insecticides. Pyrethroids are synthetic compounds structurally modeled after the natural insecticidal pyrethrins (B594832) found in chrysanthemum flowers. They are highly effective, broad-spectrum insecticides with low mammalian toxicity, making them widely used in agriculture and public health.
The synthesis of pyrethroids typically involves the esterification of a substituted cyclopropanecarboxylic acid (like chrysanthemic acid) with an appropriate alcohol. The unique cyclopropane (B1198618) ring structure with its gem-dimethyl and vinyl substituents is crucial for the insecticidal activity. This compound derivatives serve as key starting materials for constructing this critical cyclopropane moiety.
Application: Synthesis of Pyrethroid Insecticides via Chrysanthemic Acid Analogues
A primary application of this compound derivatives in agrochemical synthesis is the production of chrysanthemic acid and its subsequent conversion to pyrethroid esters. The following sections detail a representative synthetic pathway from a this compound isomer to a pyrethroid insecticide.
Synthetic Workflow Overview
The overall synthetic strategy involves three main stages:
-
Synthesis of a Chrysanthemic Acid Precursor: Construction of the cyclopropane ring using a derivative of this compound.
-
Formation of Chrysanthemoyl Chloride: Conversion of the chrysanthemic acid precursor to the more reactive acid chloride.
-
Esterification to form the Pyrethroid: Reaction of chrysanthemoyl chloride with a suitable alcohol to yield the final insecticidal product.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic pyrethroid insecticide.
Protocol 1: Synthesis of (±)-trans-Chrysanthemyl Alcohol
This protocol describes the synthesis of a key precursor to chrysanthemic acid, starting from a derivative of this compound.
Materials:
-
2-Chloro-2-methylbut-3-yne
-
3-Methylbut-2-en-1-ol (Prenyl alcohol)
-
Potassium t-butoxide
-
Sodium metal
-
Liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride
-
Chromium trioxide-pyridine complex
Procedure:
-
Synthesis of the Allenic Cyclopropane Intermediate:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylbut-2-en-1-ol in anhydrous diethyl ether.
-
Add potassium t-butoxide to the solution and stir the mixture at room temperature.
-
Slowly add a solution of 2-chloro-2-methylbut-3-yne in anhydrous diethyl ether to the reaction mixture.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude allenic cyclopropane intermediate.
-
-
Reduction to (±)-trans-Chrysanthemyl Alcohol:
-
In a flask equipped with a dry ice condenser, add liquid ammonia.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Slowly add a solution of the allenic cyclopropane intermediate in anhydrous diethyl ether to the sodium-ammonia solution.
-
Stir the reaction mixture for several hours, maintaining the temperature with the dry ice condenser.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water and diethyl ether to the residue and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (±)-trans-chrysanthemyl alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
-
Oxidation to (±)-trans-Chrysanthemic Acid:
-
Dissolve the purified (±)-trans-chrysanthemyl alcohol in dichloromethane (B109758).
-
Add the chromium trioxide-pyridine complex in portions to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain crude (±)-trans-chrysanthemic acid.
-
The crude acid can be purified by recrystallization.
-
Protocol 2: Synthesis of Chrysanthemoyl Chloride
Materials:
-
(±)-trans-Chrysanthemic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend (±)-trans-chrysanthemic acid in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain crude chrysanthemoyl chloride, which is often used in the next step without further purification.
Protocol 3: Synthesis of a Pyrethroid Ester (e.g., Phenothrin analogue)
Materials:
-
Chrysanthemoyl chloride
-
3-Phenoxybenzyl alcohol
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 3-phenoxybenzyl alcohol and anhydrous pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chrysanthemoyl chloride in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pyrethroid ester.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of pyrethroid insecticides. The values are representative and can vary based on the specific substrates, reaction conditions, and scale of the synthesis.
| Step | Reactants | Product | Typical Yield (%) | Reaction Time (h) | Purity (%) |
| 1 | 2-Chloro-2-methylbut-3-yne, 3-Methylbut-2-en-1-ol | Allenic cyclopropane | 70-85 | 4-6 | >90 |
| 2 | Allenic cyclopropane, Na/NH₃ | (±)-trans-Chrysanthemyl alcohol | 80-95 | 2-4 | >95 |
| 3 | (±)-trans-Chrysanthemyl alcohol, CrO₃-pyridine | (±)-trans-Chrysanthemic acid | 75-90 | 3-5 | >98 |
| 4 | (±)-trans-Chrysanthemic acid, SOCl₂ | Chrysanthemoyl chloride | >95 (crude) | 2-3 | Used directly |
| 5 | Chrysanthemoyl chloride, 3-Phenoxybenzyl alcohol | Pyrethroid ester | 85-95 | 12-16 | >98 |
Mode of Action: Neuronal Sodium Channel Modulation
Pyrethroid insecticides exert their toxic effects by targeting the nervous systems of insects. Their primary mode of action involves the disruption of sodium channel function in neurons.
Specifically, pyrethroids bind to the voltage-gated sodium channels in the neuronal membranes of insects. This binding modifies the gating kinetics of the channels, causing them to remain open for an extended period after an action potential. The prolonged influx of sodium ions leads to membrane depolarization, repetitive firing of neurons, and eventual paralysis of the insect, ultimately resulting in death. The selectivity of pyrethroids for insects over mammals is attributed to several factors, including differences in the sodium channel protein structure, faster metabolic detoxification in mammals, and lower body temperature of insects which enhances pyrethroid potency.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in the synthesis of pyrethroid insecticides. The protocols and data presented in these application notes demonstrate a viable synthetic pathway for the laboratory-scale production of these important agrochemicals. The modular nature of the synthesis allows for the generation of a diverse range of pyrethroid analogues for structure-activity relationship studies and the development of new, more effective, and environmentally benign crop protection agents. Researchers are encouraged to adapt and optimize these methodologies for their specific research and development needs.
Application Notes and Protocols for the Catalytic Isomerization of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomerization of allylic chlorides is a pivotal transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical and agrochemical industries. 3-Chloro-1-butene is a readily available starting material that can be isomerized to its more synthetically versatile isomer, 1-chloro-2-butene (B1196595) (crotyl chloride). This document provides detailed application notes and experimental protocols for the catalytic isomerization of this compound, focusing on a copper(I)-catalyzed approach. The information compiled herein is intended to guide researchers in setting up, monitoring, and analyzing this important reaction.
Reaction Principle and Catalysis
The isomerization of this compound to 1-chloro-2-butene is a reversible reaction that can be catalyzed by various Lewis and Brønsted acids. Copper(I) chloride has been shown to be an effective catalyst for this transformation. The reaction is believed to proceed through the formation of a pi-allyl copper complex, which facilitates the[1]-shift of the chlorine atom. The equilibrium of the reaction favors the formation of the thermodynamically more stable internal alkene, 1-chloro-2-butene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the copper-catalyzed isomerization of this compound.
| Parameter | Value | Catalyst System | Temperature (°C) | Reference |
| Equilibrium Constant (Keq) | 3.88 | CuCl in DMF | 60 | [2] |
| Product Distribution at Equilibrium | ~80% 1-chloro-2-butene | CuCl in DMF | 60 | [2] |
| ~20% this compound | ||||
| Reaction Time to Reach Equilibrium | ~5 hours | CuCl in DMF | 60 | [2] |
Experimental Protocols
Protocol 1: Copper(I) Chloride Catalyzed Isomerization of this compound
This protocol details the procedure for the isomerization of this compound to 1-chloro-2-butene using a homogeneous copper(I) chloride catalyst in dimethylformamide (DMF).
Materials:
-
This compound (stabilized)
-
Copper(I) chloride (CuCl), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Preparation:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous copper(I) chloride (e.g., 5 mol% relative to the substrate).
-
Add anhydrous dimethylformamide (DMF) to dissolve the catalyst. The amount of solvent should be sufficient to create a stirrable solution (e.g., 0.5 M concentration of the substrate).
-
-
Reaction Setup:
-
To the stirred solution of the catalyst in DMF, add this compound (1.0 equivalent) via syringe.
-
Equip the flask with a reflux condenser under an inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C using a heating mantle with a temperature controller.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS.
-
-
Workup and Purification:
-
Once the reaction has reached equilibrium (typically after 5 hours, as confirmed by GC-MS analysis showing a stable product ratio), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
-
Analysis:
-
Analyze the crude product by GC-MS to determine the final ratio of 1-chloro-2-butene to this compound.
-
If necessary, the isomers can be separated by fractional distillation.
-
Protocol 2: GC-MS Analysis of Chlorobutene Isomers
This protocol provides a general method for the analysis of the reaction mixture to quantify the conversion and selectivity.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary Column: A column with a stationary phase suitable for separating volatile nonpolar compounds is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 2 scans/sec.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent such as dichloromethane or hexane.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to this compound and 1-chloro-2-butene based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.
Visualizations
Catalytic Isomerization Pathway
Caption: Proposed pathway for the CuCl-catalyzed isomerization.
Experimental Workflow
References
Application Notes and Protocols for the Quantification of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 3-chloro-1-butene in various matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for the analysis of volatile organic compounds (VOCs).
Introduction
This compound is a volatile halogenated hydrocarbon that may be present as an impurity, intermediate, or degradation product in various chemical processes. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and safety assessment in research, and the chemical and pharmaceutical industries.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation. The method involves the separation of this compound from other components in a sample using a gas chromatograph, followed by detection and quantification using a mass spectrometer.
Key Method Parameters
For optimal performance, the GC-MS system should be configured with the parameters outlined in the tables below. These parameters are based on established methods for volatile organic compounds and can be adapted as needed for specific matrices and instrumentation.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Inlet Temperature | 200 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 2 min) |
| Mass Spectrometer (MS) System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity and selectivity |
| Mass Spectral Data for this compound | |
| Quantifier Ion (m/z) | 55 |
| Qualifier Ion 1 (m/z) | 90 |
| Qualifier Ion 2 (m/z) | 53 |
Note: The retention time for this compound under these conditions should be determined by injecting a pure standard.
Method Validation and Performance Characteristics
While a specific validated method for this compound is not widely published, performance characteristics can be extrapolated from validated methods for similar volatile organic compounds. The following table presents typical performance targets for a validated GC-MS method.
Table 2: Typical Method Performance Characteristics
| Parameter | Target Value/Range | Description |
| Linearity (R²) | > 0.995 | The method should demonstrate a linear response over a defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (ppb) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (ppb) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value, typically assessed by spiking a blank matrix. |
| Precision (% RSD) | < 15% | The degree of agreement among independent measurements, expressed as the relative standard deviation. |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Samples (e.g., Wastewater, Process Water)
This protocol utilizes the Purge and Trap sample introduction technique, which is highly effective for concentrating volatile analytes from a liquid matrix.
1. Sample Preparation and Handling:
-
Collect aqueous samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vial to prevent loss of the volatile analyte.
-
If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) at the time of collection.
-
Store samples at 4°C and analyze within 14 days.
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking known amounts of the stock solution into analyte-free water. A typical calibration range would be 1 to 100 µg/L.
-
Prepare a quality control (QC) sample from a separate stock solution to verify the accuracy of the calibration standards.
3. Purge and Trap GC-MS Analysis:
-
Set up the Purge and Trap system with the following parameters (can be optimized for specific instrumentation):
-
Purge Gas: Helium at 40 mL/min
-
Purge Time: 11 minutes
-
Desorb Temperature: 250 °C
-
Bake Temperature: 260 °C
-
-
Introduce a known volume (e.g., 5 or 10 mL) of the sample, standard, or blank into the purging vessel.
-
Initiate the purge and trap cycle, which will automatically transfer the analytes to the GC-MS for analysis.
-
Acquire data in SIM mode using the ions specified in Table 1.
4. Data Analysis:
-
Integrate the peak area of the quantifier ion (m/z 55) for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Confirm the identity of the analyte by verifying the presence of the qualifier ions at the correct retention time and in the expected ratio to the quantifier ion.
Protocol 2: Quantification of this compound in Solid or Semi-Solid Samples (e.g., Soil, Drug Intermediates)
This protocol utilizes Headspace sample introduction, which is suitable for the analysis of volatile compounds in complex matrices.
1. Sample Preparation and Handling:
-
Collect a representative sample and store it in a sealed container to prevent the loss of volatiles.
-
For solid samples, a known weight (e.g., 1-5 grams) is placed into a 20 mL headspace vial.
-
A matrix-modifying solvent (e.g., dimethyl sulfoxide (B87167) or water) may be added to facilitate the release of the analyte into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
2. Standard Preparation:
-
Prepare calibration standards by spiking known amounts of a this compound stock solution into headspace vials containing a blank matrix (e.g., clean sand or the matrix itself if known to be free of the analyte).
-
The concentration should be expressed in µg/g (ppm).
3. Headspace GC-MS Analysis:
-
Place the sample and standard vials into the autosampler of the headspace unit.
-
Set the headspace parameters (these may require optimization):
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
The headspace unit will automatically inject a fixed volume of the vapor phase from the vial into the GC-MS.
-
Acquire data in SIM mode as described in Protocol 1.
4. Data Analysis:
-
Perform data analysis as described in Protocol 1, with the calibration curve plotting peak area versus concentration in µg/g.
Quality Control
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
Method Blank: An analyte-free matrix should be analyzed with each batch of samples to check for contamination.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically to verify the stability of the instrument's response.
-
Spike Recovery: A sample should be spiked with a known amount of this compound to assess matrix effects and the accuracy of the method.
-
Internal Standard: For improved precision and to correct for variations in sample injection and instrument response, the use of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is recommended. A good candidate could be 3-chloro-2-methyl-1-propene or a deuterated version of this compound if available.
Conclusion
The GC-MS methods described in these application notes provide a robust and reliable approach for the quantification of this compound in a variety of matrices. Proper method validation and adherence to quality control procedures are essential for obtaining accurate and defensible results. The provided protocols and diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform this important analytical measurement.
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-Chloro-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-1-butene.
Troubleshooting Guide
Unwanted side products are a common issue in reactions involving this compound. This guide will help you identify potential causes and implement effective solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SP-01 | Formation of 1-Chloro-2-butene (Crotyl Chloride) Isomer | Thermodynamic Control: The reaction of 1,3-butadiene (B125203) with HCl is temperature-dependent. Higher temperatures favor the formation of the more stable 1,4-addition product, 1-Chloro-2-butene.[1][2] | Maintain Low Temperatures: To favor the kinetic product (this compound), carry out the reaction at low temperatures, typically 0°C or below.[1][2] |
| Isomerization Catalyst: Traces of acids or certain metal catalysts (e.g., cuprous chloride) can promote the isomerization of this compound to 1-Chloro-2-butene. | Use High-Purity Reagents and Solvents: Ensure all starting materials and solvents are free from acidic or metallic impurities. Purify Starting Material: If necessary, purify the this compound by distillation before use. | ||
| SP-02 | Formation of Dichlorobutane Byproducts | Excess Halogenating Agent: In the synthesis of this compound from 1,3-butadiene and HCl, an excess of HCl can lead to the addition of a second equivalent of HCl to the double bond, forming dichlorobutanes. | Control Stoichiometry: Use a controlled amount of HCl, ideally a 1:1 molar ratio or a slight excess of 1,3-butadiene, to minimize the formation of dichlorinated products.[2] |
| High Reaction Temperature: Higher temperatures can increase the rate of the second addition reaction. | Maintain Low Reaction Temperature: As with isomer formation, lower temperatures will help to control the reactivity and reduce the formation of dichlorobutanes. | ||
| SP-03 | Oligomerization or Polymerization of the Alkene | Presence of Initiators: Trace impurities that can act as radical or cationic initiators can lead to the oligomerization or polymerization of this compound. | Use Inhibitors: Consider adding a small amount of a suitable inhibitor (e.g., a hindered phenol (B47542) like BHT) to the reaction mixture or during storage to prevent polymerization. Degas Solvents: Remove dissolved oxygen from solvents, as it can initiate radical polymerization. |
| High Temperatures: Elevated temperatures can promote polymerization. | Maintain Low Temperatures: Conduct the reaction at the lowest practical temperature to minimize polymerization. |
Quantitative Data on Side Product Formation
The ratio of 1,2-addition (this compound) to 1,4-addition (1-Chloro-2-butene) in the reaction of 1,3-butadiene with HBr (a similar hydrohalogenation reaction) is highly dependent on the reaction temperature.
| Temperature | 1,2-Adduct (3-Bromo-1-butene) % | 1,4-Adduct (1-Bromo-2-butene) % | Control Type |
| 0°C | 71% | 29% | Kinetic[1][2] |
| 40°C | 15% | 85% | Thermodynamic[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from 1,3-butadiene and HCl?
A1: The most common side products are the isomeric 1-Chloro-2-butene (the 1,4-addition product) and various dichlorobutanes.[1][2] The formation of these products is influenced by reaction conditions such as temperature and stoichiometry.
Q2: How can I minimize the formation of the 1-Chloro-2-butene isomer?
A2: To minimize the formation of 1-Chloro-2-butene, the reaction should be carried out under kinetic control, which is favored by low temperatures (e.g., 0°C or below).[1][2] This maximizes the formation of the 1,2-addition product, this compound.
Q3: What is the mechanism behind the formation of both this compound and 1-Chloro-2-butene?
A3: The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.[3] The nucleophile (chloride ion) can attack either of the two carbons that share the positive charge, leading to the formation of both the 1,2-adduct (this compound) and the 1,4-adduct (1-Chloro-2-butene).
Q4: How can I detect and quantify the different isomers in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for separating and identifying the different chlorobutene isomers and any dichlorobutane byproducts. The isomers can be distinguished by their different retention times.
Q5: What precautions should I take to prevent polymerization of this compound?
A5: To prevent polymerization, it is advisable to store this compound at low temperatures and in the absence of light. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be effective. During reactions, using degassed solvents and maintaining low temperatures will minimize the risk of polymerization.
Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
This protocol is designed to favor the formation of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place a solution of 1,3-butadiene in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
HCl Addition: Slowly bubble one equivalent of anhydrous hydrogen chloride (HCl) gas through the stirred solution. Monitor the addition rate carefully to maintain the low temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to determine the ratio of this compound to 1-Chloro-2-butene.
-
Workup: Once the reaction is complete, quench any remaining HCl by washing the reaction mixture with a cold, dilute sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: The this compound can be purified from the solvent and any high-boiling side products by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Chlorobutene Isomers
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 150.
-
-
Data Analysis: Identify the isomers based on their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Reaction pathway for the hydrochlorination of 1,3-butadiene.
Caption: Troubleshooting workflow for side product formation.
References
Technical Support Center: Purification of 3-Chloro-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-chloro-1-butene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities largely depend on the synthetic route. A frequent method involves the chlorination of butadiene, which produces a mixture of dichlorobutene (B78561) isomers. Subsequent reactions to form this compound can lead to the presence of unreacted starting materials, intermediates, and isomeric byproducts. The most common impurities to consider are:
-
Isomeric Chlorobutenes: 1-chloro-2-butene (B1196595) (crotyl chloride) is a common isomer.
-
Dichlorinated Butenes: If dichlorobutenes are used as precursors, residual amounts of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans isomers) may be present.
-
Starting Materials: Unreacted butadiene and chlorinating agents.
-
Solvent: Residual solvent from the reaction.
Q2: What is the most effective method for purifying this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale, especially for removing isomeric impurities with different boiling points. For very high purity requirements or for separating compounds with very close boiling points, preparative gas chromatography (preparative GC) can be employed. Liquid-liquid extraction is useful for preliminary purification, such as removing water-soluble impurities or byproducts.
Q3: Can this compound decompose during purification?
A3: Yes, as an allylic chloride, this compound can be susceptible to thermal decomposition and isomerization, especially at elevated temperatures.[1] Decomposition can lead to the formation of various byproducts. It is advisable to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Q4: Are there any known azeotropes of this compound?
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
This table provides the atmospheric boiling points of this compound and its common impurities, which is crucial for planning purification by fractional distillation.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₇Cl | 90.55 | 62-65 |
| 1-Chloro-2-butene (trans) | C₄H₇Cl | 90.55 | 84.8[2] |
| 1-Chloro-2-butene (cis) | C₄H₇Cl | 90.55 | 84.1[2] |
| 3,4-Dichloro-1-butene | C₄H₆Cl₂ | 124.99 | 122-123[3] |
| cis-1,4-Dichloro-2-butene | C₄H₆Cl₂ | 124.99 | 153[4] |
| trans-1,4-Dichloro-2-butene | C₄H₆Cl₂ | 124.99 | 155.5[4] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol describes the purification of this compound from less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and tubing
-
Manometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with grease.
-
Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Carefully apply a vacuum to the system. A pressure of 100-200 mmHg is a good starting point. Monitor the pressure with a manometer.
-
Heating: Once the desired pressure is stable, begin gently heating the flask with the heating mantle.
-
Collecting Fractions:
-
The initial fraction will likely be low-boiling impurities. Collect this in a separate receiving flask.
-
Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady reflux ratio to ensure efficient separation.
-
-
Shutdown: Once the desired product has been collected, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Protocol 2: High-Purity Purification by Preparative Gas Chromatography (GC)
This method is suitable for obtaining high-purity this compound.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column, a fraction collector, and an appropriate detector (e.g., Thermal Conductivity Detector - TCD).
Procedure:
-
Column Selection: Choose a preparative GC column with a stationary phase that provides good separation of this compound from its impurities. A non-polar or medium-polarity column is often suitable for haloalkanes.
-
Method Development: Develop an analytical-scale GC method to determine the retention times of this compound and its impurities. Optimize the temperature program and carrier gas flow rate for the best separation.
-
Sample Preparation: The crude this compound sample may need to be diluted with a volatile solvent if it is too viscous.
-
Injection and Fraction Collection:
-
Inject an appropriate volume of the sample onto the preparative GC column.
-
Set the fraction collector to collect the eluent at the retention time corresponding to this compound.
-
Multiple injections may be necessary to obtain the desired amount of purified product.
-
-
Product Recovery: The collected fractions are typically trapped in a cold trap or a suitable solvent. The purified this compound can then be recovered from the trap or by evaporating the solvent.
Protocol 3: Preliminary Purification by Liquid-Liquid Extraction
This protocol is for removing water-soluble impurities from the crude product.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)
-
Beakers and flasks
Procedure:
-
Dissolving the Crude Product: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Finally, wash with brine to reduce the amount of dissolved water in the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the partially purified this compound.
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Bumping/Unstable Boiling | - Uneven heating.- Absence of boiling chips or stirrer. | - Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar. |
| Poor Separation of Isomers | - Insufficient column efficiency.- Distillation rate is too high. | - Use a longer fractionating column or one with more efficient packing.- Increase the reflux ratio.- Reduce the heating rate. |
| Product is Decomposing (darkening, HCl fumes) | - Distillation temperature is too high. | - Perform the distillation under a higher vacuum to lower the boiling point. |
| No Distillate is Collected | - System leak (vacuum not holding).- Insufficient heating. | - Check all joints and connections for leaks.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature. |
Preparative GC Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | - Inappropriate column or temperature program.- Column overloading. | - Optimize the temperature program and carrier gas flow rate.- Select a column with a different stationary phase.- Reduce the injection volume. |
| Low Recovery of Collected Fraction | - Inefficient trapping.- Analyte is too volatile for the trapping conditions. | - Ensure the cold trap is sufficiently cold (e.g., use liquid nitrogen).- Reduce the carrier gas flow rate. |
| Contamination of Collected Fractions | - Carryover from previous injections.- Incomplete separation of peaks. | - Bake out the column between runs.- Improve the separation method to achieve baseline resolution. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Storage and Handling of 3-Chloro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the polymerization of 3-Chloro-1-butene during storage. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its storage a concern?
This compound is a volatile and flammable liquid organic compound. Its primary storage concern is its propensity to undergo polymerization, which can lead to a significant increase in viscosity, formation of solid precipitates, and potentially a dangerous build-up of pressure in a sealed container. This degradation can compromise the purity of the material and render it unsuitable for use in sensitive applications.
Q2: What causes the polymerization of this compound?
The polymerization of this compound can be initiated by several factors, including:
-
Heat: Elevated temperatures accelerate the rate of polymerization.
-
Light: Exposure to UV light can trigger polymerization.
-
Oxygen: The presence of atmospheric oxygen can lead to the formation of peroxides, which can initiate free-radical polymerization.[1]
-
Acidic Impurities: Trace amounts of acidic impurities can catalyze cationic polymerization. Hydrolysis of this compound by residual water can form hydrochloric acid (HCl), which can act as a catalyst.[1]
Q3: What are the primary mechanisms of this compound polymerization?
Based on its chemical structure and reactivity of similar compounds, this compound is susceptible to two primary polymerization mechanisms:
-
Cationic Polymerization: This is a significant pathway for this compound. The presence of a Lewis acid or a protic acid (which can be formed from hydrolysis) can initiate the formation of a carbocation, which then propagates the polymer chain.[2]
-
Free-Radical Polymerization: Like many alkenes, this compound can undergo free-radical polymerization. This process is typically initiated by peroxides (formed by exposure to oxygen), heat, or light.[1]
Q4: What are the visible signs that my this compound has started to polymerize?
Common indicators of polymerization include:
-
Increased Viscosity: The liquid will become noticeably thicker.[1]
-
Cloudiness or Precipitate Formation: The appearance of solid particles or a hazy look indicates the formation of insoluble polymers.[1]
-
Discoloration: The typically colorless liquid may develop a yellow or brownish hue.[1]
-
Acidic Odor: A sharp, acidic smell can indicate the formation of hydrogen chloride due to hydrolysis.[1]
Q5: What are the recommended storage conditions to prevent polymerization?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (0-10°C) | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen.[1] |
| Light | Amber or Opaque Vial | Excludes UV light, a common initiator of free-radical reactions.[1] |
| Container | Tightly Sealed | Prevents contamination and exposure to air and moisture. |
| Inhibitor | Addition of a suitable stabilizer | Actively prevents the initiation of polymerization. |
Q6: What types of inhibitors are used for this compound?
Two main types of inhibitors are effective for stabilizing this compound, each targeting a different polymerization mechanism:
| Inhibitor Type | Example(s) | Mechanism of Action | Typical Concentration |
| Acid Scavenger | Sodium Carbonate (Na₂CO₃) / Potassium Carbonate (K₂CO₃) | Neutralizes acidic impurities (like HCl) that catalyze cationic polymerization. | ~0.1% w/w[1] |
| Radical Scavenger | Butylated Hydroxytoluene (BHT) | Reacts with and deactivates free radicals, preventing the initiation and propagation of radical polymerization. | 100-500 ppm |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Material appears viscous, cloudy, or contains solid particles. | Polymerization has occurred. | 1. Do not use the material. [3] 2. Review your storage conditions against the recommendations in the table above.[3] 3. If polymerization is extensive, dispose of the material according to your institution's safety guidelines.[3] |
| A freshly opened bottle shows signs of polymerization. | Improper storage during transport or lack of an effective inhibitor. | 1. Contact the supplier immediately. 2. If the material is urgently needed and only partially polymerized, you may attempt purification (see protocols below), but proceed with extreme caution. |
| Inconsistent or failed results in a reaction using the monomer. | Partial polymerization or degradation of the starting material. | 1. Re-purify the monomer using the appropriate inhibitor removal protocol. 2. Confirm the purity of the monomer via GC or NMR before use. 3. Use the purified monomer immediately. |
| Development of a sharp, acidic odor. | Hydrolysis of this compound leading to the formation of HCl. | 1. Confirm that the material is stored under a dry, inert atmosphere. 2. Add a weak base such as sodium carbonate (Na₂CO₃) as an acid scavenger at a concentration of approximately 0.1% w/w.[1] |
Experimental Protocols
Protocol 1: Addition of Sodium Carbonate as a Stabilizer
Objective: To add a solid acid scavenger to prevent cationic polymerization.
Materials:
-
This compound
-
Anhydrous Sodium Carbonate (Na₂CO₃), powder
-
A clean, dry storage container (amber glass vial)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a controlled environment with minimal exposure to atmospheric moisture and oxygen (e.g., under a gentle stream of inert gas), transfer the desired volume of this compound to the storage container.
-
Add anhydrous sodium carbonate to the liquid at a concentration of approximately 0.1% w/w (e.g., 100 mg of Na₂CO₃ for every 100 g of this compound).
-
Gently swirl the container to disperse the solid. Note that sodium carbonate is insoluble in this compound and will settle at the bottom.[4]
-
Purge the headspace of the container with the inert gas.
-
Seal the container tightly and store it under the recommended refrigerated conditions.
Protocol 2: Removal of Sodium Carbonate Stabilizer Before Use
Objective: To separate the liquid monomer from the solid stabilizer before use in a reaction.
Materials:
-
Stabilized this compound
-
A clean, dry receiving flask
-
Gravity filtration setup (funnel, filter paper) or a syringe with a compatible filter (e.g., PTFE).
Procedure:
-
Allow the solid sodium carbonate to settle at the bottom of the storage container.
-
Carefully decant the clear liquid into the receiving flask, leaving the solid behind.
-
For complete removal of any fine particles, perform a gravity filtration of the decanted liquid through a fluted filter paper into a clean, dry flask.[5][6] Alternatively, for smaller volumes, draw the liquid into a syringe and pass it through a syringe filter into the reaction vessel.[7]
-
The purified this compound is now ready for immediate use.
Visualizations
Caption: Initiation pathways for this compound polymerization.
References
Technical Support Center: Grignard Reactions with 3-Chloro-1-butene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Grignard reactions involving 3-chloro-1-butene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge in Grignard synthesis, often stemming from the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture. Because this compound is an allylic chloride, it is generally more reactive than simple alkyl chlorides, but initiation can still be problematic.
Troubleshooting Steps:
-
Magnesium Activation: The crucial first step is to activate the magnesium to expose a fresh, reactive surface. Common methods include:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before reaction or vigorous stirring during the initial phase.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color indicates activation.
-
1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane will react with the magnesium to produce ethylene (B1197577) gas and magnesium bromide, providing a visual cue of activation.
-
Pre-reaction with a more reactive halide: Adding a small amount of a more reactive alkyl halide, like methyl iodide, can initiate the process.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources.
-
Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.
-
Use anhydrous solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether. THF is often preferred for allylic chlorides.
-
-
Initiation Temperature: Gentle warming with a heat gun can sometimes help start the reaction. However, be cautious as the reaction is exothermic and can become difficult to control once initiated.
Q2: I'm observing a low yield of my desired product. What are the likely side reactions and how can I minimize them?
A2: Low yields are often attributed to side reactions, with Wurtz coupling being a primary concern, especially with reactive allylic halides like this compound.
-
Wurtz Coupling: The formed Grignard reagent can react with the starting this compound to produce a dimer (3,3'-bi(1-butene)). This is a significant issue with allylic halides due to their reactivity.[1]
-
Mitigation Strategies:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium over the already formed Grignard reagent.
-
Temperature Control: While some initial heat may be needed, the reaction is exothermic. It's often necessary to cool the reaction to maintain a gentle reflux and avoid excessive temperatures that can favor the coupling reaction. A temperature of around 5°C in THF has been shown to give high yields of allylic Grignard reagents.[1]
-
Excess Magnesium: Using a slight excess of highly activated magnesium can help to ensure the halide reacts with the metal surface rather than the organomagnesium compound.[1]
-
-
-
Reaction with Moisture or Air: Any exposure to water or oxygen will quench the Grignard reagent, reducing the yield. Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is critical throughout the experiment.
Q3: My reaction mixture turns dark or black. Is this normal?
A3: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, potentially due to overheating or impurities in the starting materials. If this occurs, it is advisable to check the reaction temperature and the purity of the reagents.
Data Summary
Optimizing the reaction conditions is key to achieving a high yield of the butenylmagnesium chloride while minimizing side products. Below is a summary of typical reaction parameters and expected outcomes for the formation of allylic Grignard reagents.
| Parameter | Condition | Expected Outcome | Potential Issues |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good stabilization of the Grignard reagent. High yields (around 90%) can be achieved.[1] | Must be rigorously dried. |
| Anhydrous Diethyl Ether | Can also be used, but THF is often preferred for chlorides. | Lower boiling point may require careful temperature control. | |
| Temperature | 5 °C | High yield of the Grignard reagent.[1] Minimizes Wurtz coupling. | Reaction initiation might be slower. |
| Reflux | Can facilitate faster reaction but may increase Wurtz coupling. | Potential for runaway reaction if addition is too fast. | |
| Addition Rate | Slow, dropwise | Minimizes local concentration of the alkyl halide, reducing Wurtz coupling. | May prolong the total reaction time. |
| Rapid addition | High risk of significant Wurtz coupling and a runaway reaction. | Low yield of the desired Grignard reagent. | |
| Magnesium | 1.2 equivalents (relative to halide) | Ensures complete reaction of the halide. | |
| Yield | ~90% | Under optimal conditions (THF, 5°C, slow addition).[1] | Yields can be significantly lower if conditions are not controlled. |
Experimental Protocol: Synthesis of Butenylmagnesium Chloride
This protocol outlines the synthesis of butenylmagnesium chloride from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Assemble a three-necked flask with a magnetic stirrer, a reflux condenser (with an inert gas inlet at the top), and a dropping funnel.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears.
-
Allow the flask to cool to room temperature.
-
-
Grignard Reagent Formation:
-
Add enough anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
To initiate the reaction, add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. Gentle warming may be necessary.
-
The onset of the reaction is indicated by the disappearance of the iodine color (if not already gone), bubbling, and a slight exotherm, resulting in a cloudy gray solution.
-
Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in an ice bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the starting material.
-
-
Confirmation of Grignard Reagent (Optional but Recommended):
-
The concentration of the Grignard reagent can be determined by titration before its use in subsequent steps.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Grignard reaction with this compound.
Caption: Troubleshooting workflow for Grignard reactions.
References
improving regioselectivity in reactions of 3-Chloro-1-butene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in reactions involving 3-chloro-1-butene.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound so challenging?
This compound is an allylic halide. Its reactivity is dominated by the interplay between the chlorine leaving group and the adjacent double bond. This structure allows for the formation of a resonance-stabilized allylic carbocation intermediate in SN1-type reactions. This delocalized cation has two electrophilic centers, allowing a nucleophile to attack at either the C1 (alpha) or C3 (gamma) position, often leading to a mixture of products. Similarly, SN2 reactions can also proceed with rearrangement (SN2' mechanism). The challenge lies in controlling the reaction conditions to favor one pathway over the other.[1][2]
Q2: What are the primary factors that control whether a nucleophilic substitution on this compound proceeds with or without rearrangement?
The outcome of a nucleophilic substitution reaction on this compound is a delicate balance between the SN2 pathway (direct substitution) and pathways involving a rearranged product (SN1/SN1' or SN2'). The key factors to consider are the nucleophile, the solvent, and the temperature.[1][3]
-
Nucleophile: Strong, highly concentrated nucleophiles favor the bimolecular SN2 mechanism, which results in the direct substitution product.[4] Weaker nucleophiles (like water or alcohols) favor the SN1 mechanism, which proceeds through the allylic carbocation and can lead to a mixture of rearranged and direct substitution products.[3][5]
-
Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions because they solvate the counter-ion but leave the nucleophile relatively "naked" and reactive.[4][6] Polar protic solvents (e.g., water, ethanol, methanol) stabilize the allylic carbocation intermediate, favoring the SN1 pathway and increasing the likelihood of rearranged products.[3][4]
-
Temperature: Lower temperatures generally favor the SN2 pathway over SN1, as the formation of a carbocation intermediate in the SN1 pathway has a higher activation energy.[1]
Troubleshooting Guide 1: Nucleophilic Substitution Reactions
Problem: I am getting a mixture of 1-substituted-2-butene (rearranged product) and 3-substituted-1-butene (direct substitution product). How can I favor one over the other?
This is a classic regioselectivity issue arising from the competition between direct (SN2) and rearranged (SN1/SN1') pathways. Use the following guidelines to favor your desired product.
Solution A: Maximizing the Direct Substitution Product (3-substituted-1-butene)
To favor the SN2 pathway, you need conditions that promote a bimolecular reaction and suppress carbocation formation.
Summary of Conditions for SN2 Pathway
| Factor | Recommended Condition | Rationale |
|---|---|---|
| Nucleophile | Strong, high concentration (e.g., N3-, CN-, RS-) | Promotes a bimolecular attack at the primary allylic carbon before the C-Cl bond can ionize.[3] |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) | Enhances nucleophile reactivity by not solvating it as strongly as protic solvents.[4][6] |
| Temperature | Low | Reduces the likelihood of carbocation formation, which has a higher activation energy.[1] |
| Leaving Group | Good (Cl is adequate, Br or I would be faster) | A better leaving group can accelerate both pathways, but the effect is pronounced in SN2. |
Solution B: Maximizing the Rearranged Product (1-substituted-2-butene)
To favor the rearranged product, you need conditions that promote the formation of the resonance-stabilized allylic carbocation (SN1/SN1' pathway).
Summary of Conditions for SN1/SN1' Pathway
| Factor | Recommended Condition | Rationale |
|---|---|---|
| Nucleophile | Weak, neutral (e.g., H2O, ROH) | Does not readily attack the substrate, allowing time for the C-Cl bond to ionize and form a carbocation.[3][5] |
| Solvent | Polar Protic (e.g., H2O, EtOH, Methanol) | Stabilizes the allylic carbocation intermediate and the leaving group anion through hydrogen bonding.[3][4] |
| Temperature | Moderate to High | Provides the necessary energy to overcome the activation barrier for carbocation formation. |
| Catalyst | Lewis Acid (e.g., Ag+) | Can be used to assist in the removal of the halide leaving group, promoting carbocation formation. |
Troubleshooting Guide 2: Hydroboration-Oxidation Reaction
Problem: My hydroboration-oxidation of this compound is giving poor regioselectivity, resulting in a mixture of 3-chloro-1-butanol and 3-chloro-2-butanol.
This issue arises from the competing influences on the hydroboration step. Typically, boron adds to the least sterically hindered carbon (anti-Markovnikov addition). However, the electron-withdrawing inductive effect of the chlorine atom at C3 can pull electron density away from C2, making C1 more attractive for the partial positive charge in the transition state.[7] This electronic effect can counteract the desired steric control.
Solution: Enhance Steric Control to Favor Anti-Markovnikov Addition
To force the boron to add to the C1 position (yielding 3-chloro-1-butanol after oxidation), you must use a sterically bulkier borane (B79455) reagent. The larger size of the reagent will amplify the steric hindrance at the more substituted C2 position, making the addition at C1 overwhelmingly favorable.[7][8]
Effect of Borane Reagent on Hydroboration Regioselectivity
| Borane Reagent | Structure | Steric Bulk | Expected Selectivity for C1 Addition |
|---|---|---|---|
| Borane-THF | BH3-THF | Low | Moderate to Poor |
| Disiamylborane | Sia2BH | High | Good to Excellent |
| 9-Borabicyclononane (9-BBN) | | Very High | Excellent |
Using 9-BBN is often the most effective strategy for achieving high regioselectivity in the hydroboration of sterically or electronically challenging alkenes.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-Azido-1-butene (SN2 Favored)
-
Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 mmol, 1.0 equiv.) in 40 mL of anhydrous acetone.
-
Reagent Addition: Add sodium azide (B81097) (15.0 mmol, 1.5 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, filter the mixture to remove the precipitated sodium chloride.
-
Isolation: Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. Purify by fractional distillation or column chromatography as needed.
Protocol 2: Synthesis of 1-Ethoxy-2-butene (SN1' Favored)
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add 50 mL of absolute ethanol.
-
Substrate Addition: Add this compound (10.0 mmol, 1.0 equiv.) to the ethanol. Note: Ethanol is both the solvent and the nucleophile.
-
Reaction: Heat the mixture to a gentle reflux (~78 °C) for 12 hours. The formation of HCl will make the solution acidic, which helps promote the reaction.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and carefully remove the solvent by distillation to obtain the product, which will likely be a mixture of E/Z isomers.
Visualizations
Reaction Pathways and Intermediates
Caption: Competing SN2 and SN1/SN1' pathways for this compound.
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Decision workflow for improving substitution regioselectivity.
Controlling Hydroboration Regioselectivity
Caption: Effect of borane reagent steric bulk on regioselectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Brown Hydroboration [organic-chemistry.org]
Technical Support Center: Managing Temperature Control in 3-Chloro-1-butene Reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during reactions involving 3-Chloro-1-butene. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This guide addresses common problems related to temperature control in this compound reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)
-
Question: My reaction temperature is increasing rapidly and is difficult to control. What should I do?
-
Answer: A rapid temperature increase, or an uncontrolled exotherm, is a serious safety concern that can lead to side reactions, product degradation, and potentially a thermal runaway.[1] Immediate action is required.
-
Immediate Actions:
-
Stop the addition of any reagents.
-
Increase the cooling to the reactor. This may involve increasing the flow rate of the coolant or decreasing its temperature.
-
If necessary, use an emergency cooling bath (e.g., ice water, dry ice/acetone).
-
Ensure adequate stirring to improve heat transfer to the cooling surfaces.
-
-
Potential Causes & Solutions:
-
| Potential Cause | Solution |
| Highly Exothermic Reaction | The reaction of this compound, particularly in processes like chlorination, can be highly exothermic.[2] Ensure your cooling system is adequately sized for the scale of your reaction. Consider adding reagents dropwise or in portions to control the rate of heat generation. |
| Inadequate Heat Removal | The rate of heat generation is exceeding the rate of heat removal.[3] Check that your cooling system is functioning correctly. Ensure the heat transfer fluid is at the correct temperature and flow rate. For larger scale reactions, consider a reactor with a larger surface area to volume ratio. |
| Poor Mixing | Inefficient stirring can create localized hot spots where the reaction rate accelerates.[2] Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture. |
| Incorrect Reagent Concentration | Using reagents at a higher concentration than specified can lead to a faster, more exothermic reaction. Double-check the concentrations of all starting materials. |
Issue 2: Low Product Yield and Formation of Side Products
-
Question: My reaction is giving a low yield of the desired product and I am seeing significant side product formation. Could this be related to temperature?
-
Answer: Yes, improper temperature control is a common cause of low yields and the formation of byproducts such as isomers, polymers, or over-halogenated compounds.[2]
-
Potential Causes & Solutions:
-
| Potential Cause | Solution |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for undesired side reactions. For example, higher temperatures can promote further chlorination to form tetrachlorobutanes.[2] It is crucial to maintain the optimal temperature for your specific reaction. |
| Temperature Fluctuations | Inconsistent temperature control can lead to a mixture of products. Even small deviations from the target temperature can impact selectivity.[4] Use a reliable temperature controller and ensure your reaction setup is well-insulated from ambient temperature changes. |
| Kinetic vs. Thermodynamic Control | In some reactions, different products are favored at different temperatures. For the reaction of 1,3-butadiene (B125203) with HCl to form chlorobutenes, the kinetically favored product is formed at lower temperatures, while the thermodynamically favored product is formed at higher temperatures.[5] Understanding the reaction mechanism will help in selecting the appropriate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions with this compound?
A1: The optimal temperature is highly dependent on the specific reaction being performed. For instance, the synthesis of dichlorobutenes from 1,3-butadiene is often carried out in the gas phase at elevated temperatures, for example between 240-300°C.[2] Conversely, for other reactions, lower temperatures may be necessary to ensure selectivity and prevent side reactions.[6] Always refer to the specific literature procedure for the reaction you are performing.
Q2: How can I prevent thermal runaway when working with this compound?
A2: Preventing thermal runaway is critical for safety.[1] Key strategies include:
-
Understanding Reaction Energetics: Before scaling up a reaction, perform a small-scale trial to understand its exothermic potential.
-
Adequate Cooling: Ensure your cooling system can handle the maximum heat output of the reaction.
-
Controlled Reagent Addition: Add reagents slowly and monitor the temperature closely.
-
Dilution: Running the reaction in a suitable solvent can help to absorb and dissipate heat.
-
Emergency Plan: Have a clear plan for what to do in case of a temperature excursion, including emergency cooling and quenching procedures.
Q3: What are the safety hazards associated with heating this compound?
A3: this compound is a highly flammable liquid with a low flash point of -27°C.[7][8] Heating this substance increases its vapor pressure, and the vapors can form explosive mixtures with air.[7] It is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment.[9][10] At elevated temperatures, likely in the range of 300-400°C, this compound can undergo thermal decomposition to yield products such as 3-chloro-1,2-butadiene, 1-chloro-1,3-butadiene, and HCl.[11]
Quantitative Data Summary
The following table summarizes key temperature-related data for reactions involving chlorobutenes. Note that specific conditions can vary based on the full experimental setup.
| Parameter | Value | Reaction/Context | Reference |
| Boiling Point | 62 - 65 °C | Physical property of this compound | [7][8] |
| Flash Point | -27 °C | Physical property of this compound | [7][8] |
| Onset Decomposition Temperature | 300 - 350 °C | Predicted thermal decomposition of 3,3-dichloro-1-butene | [11] |
| Peak Decomposition Temperature | 350 - 400 °C | Predicted thermal decomposition of 3,3-dichloro-1-butene | [11] |
| Dichlorobutene Synthesis | 240 - 300 °C | Gas-phase chlorination of 1,3-butadiene | [2] |
| Dehydrochlorination of Dichlorobutene | ~200 °C | To yield 1-chlorobutadiene | [12] |
| Reaction of Isoprene with HCl | -30 to 30 °C | To favor the desired product | [6] |
Experimental Protocols
Protocol 1: General Setup for a Temperature-Controlled Reaction
This protocol describes a general method for setting up a reaction with controlled temperature.
-
Reactor Assembly:
-
Select a reaction vessel of appropriate size with a jacket for circulating a heat transfer fluid.
-
Equip the reactor with a magnetic or overhead stirrer, a temperature probe (thermocouple or RTD), a condenser, and an addition funnel for reagent delivery. .
-
-
Temperature Control System:
-
Connect the reactor jacket to a circulating bath (cryostat or heater/chiller).
-
Set the circulator to the desired reaction temperature. Allow the system to equilibrate before starting the reaction.
-
Place the temperature probe in the reaction mixture, ensuring it does not touch the walls of the reactor.
-
-
Reagent Addition:
-
Charge the reactor with the initial reactants and solvent.
-
Add the reactive reagents via the addition funnel at a rate that maintains the desired internal temperature. Monitor the temperature closely during the addition.
-
-
Monitoring and Control:
-
Continuously monitor the internal reaction temperature.
-
Adjust the setpoint of the circulator or the rate of addition as needed to maintain stable temperature control.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to a safe temperature before quenching or proceeding with the workup.
-
Visualizations
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. icheme.org [icheme.org]
- 4. How Butane Reactivity is Altered by Temperature Changes [eureka.patsnap.com]
- 5. Solved 5. When 13-butadiene reacts with HCl, two products | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. US5463153A - Process for preparing 1-chloro-1,3-butadiene - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-Chloro-1-butene Isomerization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the isomerization of 3-chloro-1-butene to its more stable and synthetically useful isomer, 1-chloro-2-butene (B1196595) (crotyl chloride). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this allylic rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound to 1-chloro-2-butene transformation?
A1: The conversion of this compound to 1-chloro-2-butene is an example of an allylic rearrangement or allylic shift.[1][2] In this reaction, the double bond and the chlorine atom exchange positions. This isomerization is thermodynamically driven, as 1-chloro-2-butene is the more stable isomer. The reaction typically proceeds through a resonance-stabilized allylic carbocation intermediate, particularly under conditions that favor an SN1' mechanism.[1][3]
Q2: What catalysts are effective for this isomerization?
A2: A variety of catalysts can be employed to facilitate this rearrangement. Both homogeneous and heterogeneous catalysts have been investigated for similar transformations. For the isomerization of this compound, a homogeneous system using a cuprous salt, such as cuprous chloride (CuCl), in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be effective.[4] Other potential catalysts include Lewis acids and other transition metal complexes.
Q3: What are the expected products of the reaction?
A3: The primary product is 1-chloro-2-butene, which can exist as a mixture of (E) and (Z) stereoisomers. The starting material, this compound, may also be present in the final reaction mixture, depending on the extent of conversion. Under certain conditions, side reactions such as elimination or polymerization may occur, leading to the formation of butadiene or oligomeric/polymeric materials.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the isomerization can be monitored by several analytical techniques. Gas chromatography (GC) is a highly effective method for separating and quantifying the reactant (this compound) and the products (cis- and trans-1-chloro-2-butene). In-situ Fourier-transform infrared (FTIR) spectroscopy can also be used to track the disappearance of reactant peaks and the appearance of product peaks in real-time.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | Inactive Catalyst: The cuprous chloride (CuCl) may have oxidized to the inactive cupric (Cu(II)) state. Impurities in the reagents or solvent can also poison the catalyst. | - Ensure the use of high-purity, oxygen-free solvents. Degassing the solvent prior to use is recommended.- Use fresh, high-quality CuCl. Consider adding a reducing agent, such as a small amount of copper metal, to maintain the Cu(I) state.- Purify the starting material (this compound) to remove any potential inhibitors. |
| Insufficient Reaction Temperature: The reaction rate may be too slow at the current temperature. | - Gradually increase the reaction temperature, for example, from room temperature up to 60-80 °C, while monitoring for side product formation.[4] | |
| Low Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate. | - Increase the molar ratio of the catalyst to the substrate. | |
| Formation of significant side products (e.g., dark coloration, solid precipitates) | Polymerization: The allylic carbocation intermediate can initiate polymerization of the starting material or product. This is more likely at higher temperatures. | - Lower the reaction temperature.- Consider adding a radical inhibitor, such as hydroquinone, to suppress polymerization pathways. |
| Elimination Reactions: Base-promoted elimination can lead to the formation of butadiene. | - Ensure the reaction medium is not basic. If a base is not intentionally added, consider the purity of the solvent and reagents. | |
| Difficulty in isolating the pure 1-chloro-2-butene product | Similar Boiling Points: The starting material and the isomeric products have relatively close boiling points, making separation by simple distillation challenging. | - Utilize fractional distillation with a high-efficiency column for separation.- Preparative gas chromatography can be used for small-scale purifications. |
| Product Instability: The product, 1-chloro-2-butene, can be susceptible to further reactions or decomposition, especially at elevated temperatures. | - Perform the purification at reduced pressure to lower the boiling points.- Store the purified product at a low temperature (e.g., in a refrigerator) and protected from light. |
Quantitative Data
The following table summarizes the performance of a cuprous chloride catalyst in the isomerization of this compound.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Equilibrium Constant (K) | Reference |
| Cuprous Salt | This compound | Dimethylformamide (DMF) | 60 | 5 | 3.88 | [4] |
Experimental Protocols
Protocol 1: Isomerization of this compound using Cuprous Chloride
This protocol is based on the findings for the cuprous chloride-catalyzed isomerization of this compound.[4]
Materials:
-
This compound
-
Cuprous Chloride (CuCl)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous dimethylformamide (DMF). The volume should be sufficient to dissolve the catalyst and substrate.
-
Add cuprous chloride (CuCl) to the DMF. The catalyst loading can be optimized, but a starting point of 1-5 mol% relative to the substrate can be used.
-
Stir the mixture until the catalyst is dissolved or evenly suspended.
-
-
Reaction Execution:
-
Add this compound to the catalyst-solvent mixture.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by GC.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached equilibrium (as determined by GC analysis showing a constant ratio of products to reactant), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as diethyl ether or pentane.
-
Wash the organic layer with water and then with brine to remove DMF and any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.
-
The crude product can be further purified by fractional distillation to separate 1-chloro-2-butene from any unreacted this compound and other impurities.
-
Analytical Method: Gas Chromatography (GC)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).
-
Injector Temperature: 200-250 °C.
-
Detector (FID) Temperature: 250-300 °C.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 150-200 °C) to ensure good separation of the isomers.
-
Carrier Gas: Helium or Nitrogen.
Visualizations
Caption: Proposed reaction pathway for the catalyzed isomerization.
Caption: A logical workflow for troubleshooting low reaction conversion.
References
Technical Support Center: Purification of 3-Chloro-1-butene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of isomeric impurities from 3-Chloro-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
The most common isomeric impurity in this compound is 1-chloro-2-butene (B1196595), which exists as both cis and trans isomers.[1][2] These isomers, often collectively called crotyl chloride, typically form during the synthesis of this compound.[1] Depending on the reaction conditions, other dichlorobutene (B78561) or tetrachlorobutane isomers might also be present as higher-boiling point impurities.[3]
Q2: Why can the purification of this compound be challenging?
The primary challenge is not the boiling point difference, but the potential for thermal isomerization. This compound can convert into the more stable 1-chloro-2-butene at elevated temperatures, such as those used for distillation.[1] This means the purification process itself can generate the very impurity you are trying to remove. Therefore, careful control of temperature is critical.
Q3: What are the boiling points of this compound and its primary isomer?
The boiling points of this compound and 1-chloro-2-butene are sufficiently different to allow for separation by fractional distillation.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₇Cl | 90.55 | 64 °C |
| 1-Chloro-2-butene | C₄H₇Cl | 90.55 | 84 °C |
(Data sourced from Bull. Soc. Chim. Belg., volume 31 (1932), page 160, as cited in a US Patent)[4]
Q4: What is the most effective method for removing isomeric impurities from this compound?
Vacuum fractional distillation is the most effective and commonly used method. This technique allows for efficient separation due to the 20°C boiling point difference while keeping the operating temperature low.[4] Lowering the temperature by reducing the pressure is crucial to minimize the rate of thermal isomerization into 1-chloro-2-butene.[1][3] For separations where simple distillation is ineffective due to very close boiling points or azeotrope formation, extractive distillation with a suitable solvent can be employed to alter the relative volatility of the components.[5][6]
Q5: How can I monitor the purity of my fractions during and after purification?
The purity of the collected fractions should be monitored using Gas Chromatography (GC) .[7][8] A capillary GC equipped with a flame ionization detector (FID) is suitable for separating and quantifying this compound and its isomers. Comparing the peak areas in the chromatogram allows for a precise determination of the purity.
Troubleshooting Distillation Problems
This section addresses specific issues that may arise during the purification of this compound via distillation.
Issue 1: The purity of the collected this compound is low, with significant contamination from 1-chloro-2-butene.
-
Potential Cause 1: Insufficient Column Efficiency. The distillation column may not have enough theoretical plates to separate the isomers effectively.
-
Solution: Use a longer fractionation column or one with more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.[3]
-
-
Potential Cause 2: Isomerization during Distillation. The distillation temperature may be too high, causing the this compound to isomerize to 1-chloro-2-butene.[1]
-
Solution: Perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress on the compound. Aim to keep the pot temperature as low as possible.
-
-
Potential Cause 3: Incorrect Reflux Ratio. A reflux ratio that is too low will result in poor separation.
-
Solution: Increase the reflux ratio. While this will slow down the distillation rate, it will improve the separation efficiency by allowing more vapor-liquid equilibrium cycles on each theoretical plate.[3]
-
Issue 2: The distillation temperature is unstable.
-
Potential Cause 1: Inconsistent Heat Source. Fluctuations in the heating mantle's output can cause the boiling rate to vary.
-
Solution: Use a stable heating source with a temperature controller. Ensure the heating mantle is in good contact with the flask and is appropriately sized.
-
-
Potential Cause 2: Unstable Vacuum. Leaks in the distillation apparatus will cause the pressure to fluctuate, leading to an unstable boiling point.
-
Solution: Check all joints, seals, and tubing for leaks. Ensure the vacuum pump is operating correctly and is properly trapped.[3]
-
Issue 3: The material in the distillation flask is darkening or charring.
-
Potential Cause: Thermal Decomposition. The compound is decomposing at the distillation temperature. This can be accompanied by the evolution of acidic fumes (HCl).[3]
-
Solution: Immediately reduce the heat and discontinue the distillation. The primary solution is to use a lower distillation temperature, which requires operating at a lower pressure (higher vacuum). Ensure the starting material is free of non-volatile acidic or basic impurities that could catalyze decomposition.
-
Issue 4: No distillate is being collected.
-
Potential Cause 1: Insufficient Heating. The vapor may not be reaching the condenser.
-
Solution: Ensure the heating is sufficient for the liquid to boil vigorously enough for the vapor to rise through the column. Check that the column is properly insulated to prevent excessive heat loss.
-
-
Potential Cause 2: Condenser is too efficient or misplaced. If the condenser is placed too low or is excessively cold, it can cause all the vapor to return to the column as reflux, a condition known as total reflux.
-
Solution: Ensure the thermometer and condenser are correctly positioned at the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
-
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
This protocol describes the purification of crude this compound containing 1-chloro-2-butene as the primary impurity.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry. Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.[3]
-
Seal the system and carefully apply a vacuum. A target pressure of 100-200 mmHg is a good starting point to significantly lower the boiling point.
-
Once the desired pressure is stable, begin gently heating the flask.
-
Monitor the temperature at the distillation head. An initial fraction (forerun) containing any lower-boiling impurities should be collected and discarded.
-
As the temperature stabilizes at the boiling point of this compound at the working pressure, begin collecting the main fraction in a clean, pre-weighed receiving flask.
-
Maintain a steady reflux ratio (e.g., 5:1 to 10:1, drops returning to the column vs. drops collected) to ensure efficient separation.
-
Collect the purified this compound until the temperature begins to rise again, indicating the start of the higher-boiling isomer fraction.
-
Stop the distillation, cool the system, and carefully vent to atmospheric pressure.
-
-
Purity Analysis:
-
Analyze the collected main fraction using Gas Chromatography (GC) to determine its purity.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation:
-
Dilute a small aliquot of the purified this compound fraction in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen with a constant flow rate.
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
Analysis:
-
Run the sample and identify the peaks based on their retention times (this compound will elute before 1-chloro-2-butene).
-
Integrate the peak areas to calculate the relative percentage of each component, which corresponds to the purity of the sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. benchchem.com [benchchem.com]
- 4. US3055954A - Process for the preparation of 1-chloro-2-butene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reaction Kinetics of 3-Chloro-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of solvent on the reaction kinetics of 3-chloro-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for this compound in different solvents?
A1: this compound, a secondary allylic halide, can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways. The predominant mechanism is highly dependent on the solvent and the nucleophile.
-
S(_N)1 Mechanism: Favored in polar protic solvents (e.g., water, ethanol (B145695), methanol) and with weak nucleophiles. These solvents stabilize the intermediate allylic carbocation, which can lead to a mixture of products, including rearranged isomers (1-substituted-2-butene derivatives).
-
S(_N)2 Mechanism: Favored in polar aprotic solvents (e.g., acetone, DMSO) and with strong, anionic nucleophiles. This pathway typically leads to a single product with inversion of stereochemistry at the reaction center.
Q2: Why am I observing a mixture of products (3-substituted-1-butene and 1-substituted-2-butene)?
A2: The formation of a product mixture is a strong indication of an S(_N)1 mechanism. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The nucleophile can then attack at either of the two carbons that share the positive charge, leading to both the direct substitution product (3-substituted-1-butene) and the rearranged product (1-substituted-2-butene).
Q3: My reaction is proceeding much slower than expected. What are the potential causes?
A3: Several factors can lead to a slow reaction rate:
-
Solvent Choice: If you are aiming for an S(_N)1 reaction, using a less polar solvent will slow down the rate-determining step of carbocation formation. For an S(_N)2 reaction, using a polar protic solvent can solvate the nucleophile, reducing its reactivity and thus slowing the reaction.
-
Nucleophile Strength: For an S(_N)2 reaction, a weak nucleophile will result in a slower rate. The rate of an S(_N)1 reaction is generally independent of the nucleophile's concentration and strength.
-
Temperature: Like most chemical reactions, the rate of both S(_N)1 and S(_N)2 reactions of this compound is temperature-dependent. Lower temperatures will result in slower kinetics.
-
Leaving Group: While chloride is a reasonably good leaving group, its departure can be hindered in certain solvent systems.
Q4: How does water content in my solvent affect the reaction?
A4: Water is a polar protic solvent. Increasing the water content in a solvent mixture (e.g., ethanol/water) will increase the solvent's polarity and ionizing power. This will generally accelerate S(_N)1 reactions by stabilizing the carbocation intermediate. However, for an S(_N)2 reaction, the presence of water can solvate the nucleophile through hydrogen bonding, potentially decreasing its nucleophilicity and slowing the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Product Isomers | The reaction is proceeding via an S(_N)1 mechanism, leading to rearranged products from the allylic carbocation. | To favor the S(_N)2 pathway and obtain a single product, switch to a polar aprotic solvent (e.g., acetone, DMF, or DMSO) and use a strong, anionic nucleophile. |
| Low Reaction Rate in a Protic Solvent | You may be attempting an S(_N)2 reaction with a strong nucleophile in a protic solvent, which is solvating and deactivating your nucleophile. | For an S(_N)2 reaction, change to a polar aprotic solvent to enhance the nucleophile's reactivity. |
| Reaction Rate is Too Fast to Measure Accurately | The combination of a highly polar solvent and a good leaving group is leading to a very rapid S(_N)1 reaction. | Consider using a less polar solvent mixture or lowering the reaction temperature to decrease the reaction rate to a measurable level. |
| Non-reproducible Kinetic Data | The reaction temperature is not being adequately controlled, or the solvent composition is not consistent between experiments. | Ensure precise temperature control using a constant temperature bath. Prepare solvent mixtures carefully and consistently by volume or weight. |
Signaling Pathways and Logical Relationships
The choice of solvent directly influences the reaction pathway of this compound. The following diagrams illustrate the competing S(_N)1 and S(_N)2 mechanisms and a general workflow for a kinetic experiment.
Caption: S(_N)1 reaction pathway for this compound.
Caption: S(_N)2 reaction pathway for this compound.
Caption: General experimental workflow for kinetic analysis.
Quantitative Data Presentation
Table 1: Solvolysis Rate Constants for 1-Phenylethyl Chloride at 25°C
| Solvent (v/v Ethanol:Water) | Dielectric Constant (approx.) | Rate Constant (k) x 10-5 s-1 |
| 100:0 | 24.3 | 0.008 |
| 90:10 | 30.0 | 0.12 |
| 80:20 | 36.0 | 0.45 |
| 70:30 | 42.0 | 1.3 |
| 60:40 | 48.0 | 4.1 |
| 50:50 | 54.0 | 12.0 |
Data is illustrative and based on trends for similar substrates. Actual values for this compound will vary.
Experimental Protocols
Objective: To determine the first-order rate constant for the solvolysis of this compound in a 50:50 ethanol-water solvent system.
Materials:
-
This compound
-
95% Ethanol
-
Deionized water
-
0.01 M standardized NaOH solution
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare 200 mL of a 50:50 (v/v) ethanol-water solution by mixing 105.3 mL of 95% ethanol with 94.7 mL of deionized water in a volumetric flask. Allow the solution to reach thermal equilibrium.
-
Reaction Setup:
-
Pipette 50.0 mL of the 50:50 ethanol-water solvent into a 125 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow-green.
-
Place the flask in a constant temperature bath set to 25°C and allow it to equilibrate for at least 10 minutes.
-
-
Initiation of Reaction:
-
Using a micropipette, add approximately 100 µL of this compound to the thermally equilibrated solvent mixture.
-
Immediately start the stopwatch. This is t = 0.
-
Swirl the flask to ensure complete mixing.
-
-
Titration and Data Collection:
-
The solvolysis reaction produces HCl, which will cause the indicator to turn yellow.
-
Titrate the reacting solution with the standardized 0.01 M NaOH solution. Add NaOH dropwise until the color changes to blue and persists for at least 20 seconds. Record the time and the volume of NaOH added.
-
Continue to monitor the reaction. As more HCl is produced, the solution will turn yellow again. Repeat the titration process at regular intervals (e.g., every 5-10 minutes) for approximately one hour or until the reaction is about 70% complete.
-
-
Infinity Titration (V∞):
-
To determine the total amount of HCl that will be produced, loosely stopper the flask and heat it in a 60°C water bath for 1 hour to drive the reaction to completion.
-
Cool the flask to room temperature and titrate to the blue endpoint. This final volume of NaOH is V∞.
-
-
Data Analysis:
-
The rate constant (k) for a first-order reaction can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t.
-
The slope of this line will be equal to -k.
-
The rate law for this S(_N)1 reaction is: Rate = k[this compound].
-
Technical Support Center: Reactions Involving 3-Chloro-1-butene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-1-butene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] Key safety considerations during scale-up include:
-
Flammability: Vapors can form explosive mixtures with air. All equipment must be properly grounded and bonded to prevent static discharge. Use spark-proof tools and explosion-proof electrical equipment.[1]
-
Toxicity: It can be harmful if swallowed or inhaled and may cause skin and eye irritation.[1] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.
-
Thermal Runaway: Exothermic reactions involving this compound can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Implement robust temperature monitoring and control systems.
Q2: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the common causes?
A2: Several factors can contribute to decreased yield during scale-up:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Localized hot spots can lead to side reactions and decomposition of reactants or products.
-
Mass Transfer Limitations: Inadequate mixing in large reactors can result in poor distribution of reactants and catalysts, leading to incomplete reactions.
-
Moisture and Air Sensitivity: Larger-scale setups can be more prone to atmospheric contamination if not properly inerted, which can deactivate catalysts or react with intermediates.
-
Impurity Effects: The impact of impurities in starting materials and solvents can be magnified at a larger scale, potentially poisoning catalysts or promoting side reactions.
Q3: I am observing the formation of unexpected isomers in my product mixture. What could be the cause?
A3: Reactions involving this compound can be susceptible to carbocation rearrangements. The secondary carbocation that can form from this compound may rearrange to a more stable carbocation, leading to the formation of isomeric products. Reaction conditions, particularly temperature and solvent polarity, can influence the extent of these rearrangements.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
This guide provides a systematic approach to troubleshooting low yields in reactions involving this compound.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-1-butene and 1-Chloro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric allylic chlorides: 3-chloro-1-butene and 1-chloro-2-butene (B1196595). Understanding the nuanced differences in their reaction pathways and rates is critical for synthetic strategy and drug design. This document summarizes key reactivity principles, presents available quantitative data, and outlines relevant experimental protocols.
Structural and Mechanistic Overview
This compound is a secondary allylic chloride, while 1-chloro-2-butene (also known as crotyl chloride) is a primary allylic chloride. This fundamental structural difference, along with the substitution pattern of the double bond, dictates their reactivity, primarily through nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways.
Allylic halides are notably more reactive than their saturated counterparts. This enhanced reactivity is attributed to the stabilization of the transition states in both SN1 and SN2 reactions.[1][2]
-
SN1 Pathway: Both isomers can ionize to form the same resonance-stabilized allylic carbocation. The reaction rate is determined by the stability of this intermediate. Consequently, under conditions favoring SN1 (e.g., polar protic solvents, weak nucleophiles), both isomers are expected to yield a similar mixture of products.[2][3] The planar nature of the carbocation allows a nucleophile to attack from either face, which can lead to racemic mixtures if the carbon atom is a stereocenter.[3]
-
SN2 Pathway: This pathway involves a direct, backside attack by a nucleophile. The rate is highly sensitive to steric hindrance at the carbon atom bearing the leaving group. Conditions that favor the SN2 mechanism include polar aprotic solvents and strong nucleophiles.[2][4]
The competition between SN1 and SN2 mechanisms is delicate and can be shifted by altering reaction conditions such as solvent, temperature, and the nature of the nucleophile.[2][4][5]
Reactivity Comparison
| Feature | This compound (Secondary Allylic) | 1-Chloro-2-butene (Primary Allylic) | Analysis |
| Structure | CH₂=CH-CHCl-CH₃ | CH₃-CH=CH-CH₂Cl | The key difference is the primary versus secondary nature of the carbon-chlorine bond. |
| SN1 Reactivity | Generally Faster. The secondary chloride is typically less stable and has a lower activation energy for ionization to the resonance-stabilized carbocation. | Generally Slower. The primary chloride is more stable, leading to a higher activation energy for carbocation formation. | Both form the same allylic carbocation intermediate, leading to identical product mixtures (e.g., 3-buten-2-ol (B146109) and 2-buten-1-ol upon hydrolysis).[3] |
| SN2 Reactivity | Slower. The secondary carbon is more sterically hindered, impeding the backside attack of a nucleophile. | Faster. The primary carbon is less sterically hindered, making it significantly more susceptible to SN2 displacement.[1] | 1-Chloro-2-butene is the more reactive isomer under SN2 conditions. |
| Isomerization | Can isomerize to 1-chloro-2-butene, particularly in the presence of catalysts. | Can isomerize to this compound. The equilibrium constant for this isomerization in toluene (B28343) at 80.2°C is 2.32, favoring 1-chloro-2-butene.[6] | The two isomers can interconvert, complicating kinetic studies and product analysis. |
Quantitative Data
Reaction Pathways and Experimental Workflow
SN1 Solvolysis Pathway
Under SN1 conditions, such as hydrolysis in aqueous ethanol (B145695), both this compound and 1-chloro-2-butene first ionize to form a shared, resonance-stabilized allylic carbocation. This intermediate is then attacked by the nucleophile (water) at either of the two electrophilic carbon atoms to yield a mixture of two isomeric alcohols: 3-buten-2-ol and 2-buten-1-ol.
Caption: SN1 solvolysis pathway for butenyl chlorides.
Experimental Workflow for Solvolysis Kinetics
The rate of solvolysis can be monitored by measuring the production of hydrochloric acid (HCl) over time. This is often achieved by titration. A pH indicator is used to signal the neutralization of a known amount of base by the generated acid.
Caption: Experimental workflow for kinetic analysis of solvolysis.
Experimental Protocol: Solvolysis of an Allylic Chloride
This protocol is a generalized procedure for determining the rate of an SN1 solvolysis reaction, adapted from common methods for alkyl halides.[7][8][9]
Objective: To measure the rate of hydrolysis of this compound or 1-chloro-2-butene in an aqueous ethanol solution by monitoring the production of HCl.
Materials:
-
This compound or 1-chloro-2-butene
-
Ethanol/Water solvent mixture (e.g., 50:50 v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)
-
Bromothymol blue or a similar pH indicator
-
Erlenmeyer flasks, burette, pipette, stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture and place it in a constant temperature water bath to equilibrate.
-
Reaction Setup: In an Erlenmeyer flask, add a precise volume (e.g., 50.0 mL) of the temperature-equilibrated solvent. Add 3-4 drops of bromothymol blue indicator.
-
Initiation: Using a burette, add a small, precise volume (e.g., 0.50 mL) of the standardized NaOH solution to the flask. The solution should turn blue.
-
Time Zero: Rapidly add a small, known amount (e.g., 0.2 mL) of the allylic chloride to the flask, swirl vigorously to mix, and immediately start the stopwatch. This is time t=0.
-
Data Collection:
-
The solvolysis reaction produces HCl, which will neutralize the added NaOH.
-
Record the exact time when the indicator changes from blue to yellow.
-
Immediately upon the color change, add the next precise aliquot (0.50 mL) of NaOH solution. The solution will turn blue again.
-
Record the time of the subsequent color change.
-
Repeat this process for several intervals.
-
-
Infinity Point (t∞): After collecting several data points, or when the reaction has slowed considerably, heat the flask in a warm water bath for 15-20 minutes to drive the reaction to completion.
-
Final Titration: Cool the flask to room temperature and titrate the remaining acid with the standardized NaOH solution to a persistent blue endpoint. This gives the total amount of HCl produced, which corresponds to the initial amount of the allylic chloride.
-
Data Analysis: The rate constant (k) can be determined by plotting ln([R-Cl]t / [R-Cl]₀) versus time (t), where [R-Cl] is the concentration of the allylic chloride. The slope of this line will be -k for a first-order reaction.
Safety Precautions: Allylic chlorides are volatile, flammable, and irritating to the eyes and respiratory tract.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
References
- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 2. organic chemistry - Why do Allylic Halides prefer SN2 reaction over SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. Organic Chemistry- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. Crotyl chloride | C4H7Cl | CID 11589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for 3-Chloro-1-butene Isomerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Systems
The isomerization of 3-chloro-1-butene to its more thermodynamically stable isomer, 1-chloro-2-butene (B1196595) (crotyl chloride), is a crucial transformation in synthetic organic chemistry. The resulting allylic chloride is a versatile building block for the introduction of the crotyl moiety in the synthesis of complex molecules, including pharmaceuticals and natural products. The efficiency of this isomerization is highly dependent on the catalytic system employed. This guide provides a comparative analysis of catalysts reported for this reaction, supported by available experimental data.
Performance Comparison of Catalysts
Due to a lack of direct comparative studies under identical conditions, this guide summarizes the performance of various catalysts based on available literature. The data highlights key differences in reaction conditions and equilibrium outcomes.
| Catalyst System | Catalyst Type | Solvent | Temperature (°C) | Key Performance Metrics |
| Cuprous Salt | Homogeneous | Dimethylformamide (DMF) | 60 | Equilibrium constant (Keq) of 3.88 was reached and maintained for 5 hours under optimal conditions. The catalyst content and solvent type were reported to have a great effect on the isomerization.[1][2] |
| Diethylamine (B46881) Hydrochloride | Homogeneous | Toluene | 80.2 | An average equilibrium constant (Keq) of 2.32 was determined. The isomerization kinetics were found to be pseudo-zero order.[1] |
| Pyrex Glass Wool | Heterogeneous (Surface-catalyzed) | Toluene | 80.2 | The isomerization was observed to be catalyzed by the glass surface, suggesting that electrophilic or acidic surfaces can promote the reaction.[1] |
Experimental Protocols
The following are generalized experimental protocols for the isomerization of this compound based on the information available.
Protocol 1: Isomerization using a Cuprous Salt Catalyst
Objective: To isomerize this compound to 1-chloro-2-butene using a homogeneous cuprous salt catalyst.
Materials:
-
This compound
-
Cuprous salt (e.g., Cuprous Chloride, CuCl)
-
Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS or in-situ FTIR-ATR)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the cuprous salt catalyst.
-
Add anhydrous dimethylformamide to the flask and stir to dissolve the catalyst.
-
Add this compound to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60°C) with continuous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them to determine the ratio of this compound to 1-chloro-2-butene isomers.
-
The reaction is considered to have reached equilibrium when the ratio of isomers remains constant over time.
-
Upon completion, the product can be isolated by quenching the reaction, followed by extraction and purification (e.g., distillation).
Protocol 2: Isomerization using Diethylamine Hydrochloride Catalyst
Objective: To isomerize this compound using diethylamine hydrochloride as a catalyst.
Materials:
-
This compound
-
Diethylamine hydrochloride
-
Toluene, anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware with a reflux condenser
-
Heating and stirring apparatus
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve diethylamine hydrochloride in anhydrous toluene.
-
Add this compound to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80.2°C) and maintain a gentle reflux with constant stirring.
-
Monitor the isomerization process by analyzing samples of the reaction mixture periodically until equilibrium is achieved.
-
After the reaction reaches equilibrium, cool the mixture to room temperature.
-
The catalyst and solvent can be removed, and the product purified using standard laboratory techniques such as washing and distillation.
Reaction Pathway and Experimental Workflow
The isomerization of this compound proceeds via an allylic rearrangement, where the double bond shifts and the chlorine atom relocates. This process is catalyzed by the aforementioned systems, likely through the formation of an intermediate that facilitates this shift.
Caption: General workflow for the catalytic isomerization of this compound.
Comparative Discussion
The choice of catalyst for the isomerization of this compound depends on the desired reaction conditions and the target equilibrium position.
-
Cuprous Salt System: The use of a cuprous salt in DMF allows the reaction to proceed at a lower temperature (60°C) and results in a higher equilibrium constant (3.88) compared to diethylamine hydrochloride.[1] This indicates a more favorable conversion to the desired 1-chloro-2-butene isomer at equilibrium. The mechanism likely involves coordination of the copper salt to the double bond and the chlorine atom, facilitating the allylic rearrangement.
-
Diethylamine Hydrochloride: This catalyst requires a higher temperature (80.2°C) and yields a lower equilibrium constant (2.32), suggesting a less complete conversion to the product at equilibrium compared to the cuprous salt system.[1] The reaction is proposed to proceed via the formation of ion pairs on the surface of an electrophilic catalyst.[1]
-
Surface Catalysis (Pyrex): The observation that Pyrex glass wool catalyzes the reaction highlights the role of acidic or electrophilic surfaces in promoting the isomerization.[1] While not a conventional catalyst, this finding is significant as it suggests that the choice of reaction vessel could influence the reaction rate and outcome, and that solid acid catalysts could be effective for this transformation.
References
A Comparative Guide to the Spectroscopic Differentiation of 3-Chloro-1-butene Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic data for various isomers of 3-chloro-1-butene, enabling their clear differentiation. The isomers covered include this compound, 1-chloro-1-butene (B1623148) (E and Z isomers), 2-chloro-1-butene, 4-chloro-1-butene, 1-chloro-2-butene (B1196595) (E and Z isomers), and 2-chloro-2-butene (B1582250) (E and Z isomers).
Spectroscopic Data Comparison
The following tables summarize the key distinguishing features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the isomers of this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of this compound Isomers.
| Isomer | H1 (ppm) | H2 (ppm) | H3 (ppm) | H4 (ppm) | Coupling Constants (Hz) |
| This compound | 5.87 (ddd) | 5.26 (d) | 5.09 (d) | 4.50 (p) | J(H1,H2)=17.2, J(H1,H3)=10.6, J(H1,H4)=6.8, J(H2,H3)=1.2, J(H4,CH₃)=6.6 |
| (E)-1-Chloro-1-butene | 6.13 (dt) | 5.91 (dt) | 2.18 (p) | 1.05 (t) | J(H1,H2)=13.4, J(H1,H3)=1.4, J(H2,H3)=7.2, J(H3,H4)=7.4 |
| (Z)-1-Chloro-1-butene | 6.07 (dt) | 5.61 (dt) | 2.21 (p) | 1.04 (t) | J(H1,H2)=7.2, J(H1,H3)=1.6, J(H2,H3)=7.2, J(H3,H4)=7.4 |
| 2-Chloro-1-butene | 5.21 (s) | 5.08 (s) | 2.31 (q) | 1.11 (t) | J(H3,H4)=7.5 |
| 4-Chloro-1-butene | 5.82 (ddt) | 5.13 (dq) | 5.07 (dq) | 3.56 (t) | J(H1,H2)=17.1, J(H1,H3)=10.3, J(H1,H4)=6.6, J(H2,H4)=1.2, J(H3,H4)=1.2 |
| (E)-1-Chloro-2-butene | 5.75 (m) | 5.60 (m) | 4.00 (d) | 1.70 (d) | J(H3,H2)=6.0, J(H4,H1)=5.0 |
| (Z)-1-Chloro-2-butene | 5.65 (m) | 5.55 (m) | 4.15 (d) | 1.70 (d) | J(H3,H2)=6.0, J(H4,H1)=5.0 |
| (E)-2-Chloro-2-butene | 5.65 (q) | 2.15 (s) | 1.65 (d) | - | J(H1,CH₃)=6.8 |
| (Z)-2-Chloro-2-butene | 5.45 (q) | 2.10 (s) | 1.75 (d) | - | J(H1,CH₃)=7.0 |
Note: Chemical shifts are typically referenced to TMS at 0 ppm. Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers.[1][2][3]
| Isomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| This compound | 138.8 | 116.3 | 60.1 | 22.9 |
| (E)-1-Chloro-1-butene | 125.8 | 120.1 | 25.5 | 12.4 |
| (Z)-1-Chloro-1-butene | 124.9 | 118.8 | 25.8 | 12.9 |
| 2-Chloro-1-butene | 142.1 | 113.1 | 32.7 | 12.3 |
| 4-Chloro-1-butene [2][4] | 134.7 | 118.0 | 38.3 | 44.4 |
| (E)-1-Chloro-2-butene | 130.1 | 125.8 | 46.2 | 17.6 |
| (Z)-1-Chloro-2-butene | 129.5 | 125.1 | 40.1 | 13.2 |
| (E)-2-Chloro-2-butene | 123.8 | 128.7 | 22.1 | 15.8 |
| (Z)-2-Chloro-2-butene | 123.1 | 128.2 | 22.5 | 15.2 |
Note: Chemical shifts are typically referenced to TMS at 0 ppm. Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) of this compound Isomers.[5][6][7][8][9]
| Isomer | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound [9] | ~1645 | ~3080 | ~920, ~995 | ~750 |
| (E)-1-Chloro-1-butene | ~1650 | ~3030 | ~960 (trans) | ~730 |
| (Z)-1-Chloro-1-butene [7] | ~1650 | ~3030 | ~690 (cis) | ~720 |
| 2-Chloro-1-butene [6] | ~1640 | ~3090 | ~890 | ~760 |
| 4-Chloro-1-butene | ~1642 | ~3080 | ~915, ~995 | ~740 |
| (E)-1-Chloro-2-butene [5] | ~1660 | ~3030 | ~965 (trans) | ~725 |
| (Z)-1-Chloro-2-butene | ~1660 | ~3030 | ~695 (cis) | ~715 |
| (E)-2-Chloro-2-butene | ~1670 | ~3020 | - | ~750 |
| (Z)-2-Chloro-2-butene [8] | ~1670 | ~3020 | - | ~740 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.
Mass Spectrometry Data
Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%) of this compound Isomers.
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound [10] | 90/92 (M⁺) | 55 | 41, 39, 27 |
| (E)-1-Chloro-1-butene | 90/92 (M⁺) | 55 | 61, 41, 39 |
| (Z)-1-Chloro-1-butene | 90/92 (M⁺) | 55 | 61, 41, 39 |
| 2-Chloro-1-butene | 90/92 (M⁺) | 55 | 41, 39, 27 |
| 4-Chloro-1-butene | 90/92 (M⁺) | 41 | 55, 39, 27 |
| (E)-1-Chloro-2-butene | 90/92 (M⁺) | 55 | 41, 39, 27 |
| (Z)-1-Chloro-2-butene | 90/92 (M⁺) | 55 | 41, 39, 27 |
| (E)-2-Chloro-2-butene | 90/92 (M⁺) | 55 | 41, 39, 27 |
| (Z)-2-Chloro-2-butene | 90/92 (M⁺) | 55 | 41, 39, 27 |
Note: The presence of the chlorine isotope pattern (M⁺ and M⁺+2 in a ~3:1 ratio) is a key diagnostic feature for all isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy A standard protocol for acquiring ¹H and ¹³C NMR spectra of liquid samples is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the chlorobutene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: [1]
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy of Liquid Samples A general procedure for obtaining an FTIR spectrum of a neat liquid sample is as follows:
-
Sample Preparation: Place one to two drops of the neat liquid chlorobutene isomer onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.
-
Instrument Setup:
-
Obtain a background spectrum of the clean, empty salt plates.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates with the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) A typical protocol for the GC-MS analysis of volatile liquid samples like chlorobutene isomers is:
-
Sample Preparation: Dilute a small amount of the chlorobutene isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS System Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250 °C).
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for separating volatile organic compounds.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the isomers.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at a standard energy (70 eV).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The separated components will elute from the column and enter the mass spectrometer for analysis.
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak and characteristic fragmentation patterns.
Visualization of the Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (Z)-1-Chloro-1-butene | C4H7Cl | CID 5364401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Butene, 1-chloro- [webbook.nist.gov]
- 6. 2-Chloro-1-butene [webbook.nist.gov]
- 7. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]
- 8. 2-Butene, 2-chloro-, (Z)- [webbook.nist.gov]
- 9. 1-Butene, 3-chloro- [webbook.nist.gov]
- 10. This compound(563-52-0) MS [m.chemicalbook.com]
A Comparative Guide to the Quantification of 3-Chloro-1-butene: Method Validation and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Chloro-1-butene, a reactive chlorinated alkene, is crucial in various chemical and pharmaceutical manufacturing processes for ensuring product quality, safety, and process control. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for analogous volatile halogenated hydrocarbons to provide robust analytical approaches.
Comparison of Analytical Methods
Gas Chromatography is the premier technique for the analysis of volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.
| Parameter | GC-FID | GC-MS |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio of ionized fragments. |
| Selectivity | Lower; potential for co-elution with matrix components. | Higher; can distinguish between compounds with similar retention times based on mass spectra. |
| Sensitivity (LOD/LOQ) | Good; typically in the low ppm range. | Excellent; can achieve sub-ppm to ppb levels, especially in SIM mode. |
| Linearity (R²) (Typical) | ≥ 0.995 | ≥ 0.999[1] |
| Accuracy (% Recovery) (Typical) | 90-110% | 90.5-108.7%[1] |
| Precision (%RSD) (Typical) | < 5% | < 6.0%[1] |
| Confirmation of Identity | Based on retention time only. | Confirmed by both retention time and unique mass spectrum. |
| Ideal Application | Routine quantification in relatively clean matrices where high throughput is needed. | Trace-level analysis, impurity profiling, and analysis in complex matrices requiring high specificity. |
Experimental Protocols
The following are proposed experimental protocols for the quantification of this compound. These are based on established methods for similar volatile organic compounds and should be validated in the user's laboratory for their specific application.
Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This method utilizes a gas chromatograph to separate this compound from other components in a sample mixture. The separated analyte is then detected by a flame ionization detector, which generates a signal proportional to the amount of substance being eluted.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Capillary GC column: A non-polar column such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5) is recommended. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
This compound standard, ≥97% purity.
-
Solvent for sample and standard preparation (e.g., Dichloromethane, Hexane), GC grade.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample and dissolve it in a known volume of the solvent.
-
The final concentration should fall within the range of the calibration standards.
-
-
GC-FID Parameters (Starting Point):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/minute to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the chromatograms based on its retention time.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method provides enhanced selectivity and sensitivity by coupling the separation power of GC with the detection capabilities of a mass spectrometer. The MS detector identifies compounds based on their unique mass fragmentation patterns.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column: Same as for GC-FID.
Reagents:
-
Same as for GC-FID.
Procedure:
-
Standard and Sample Preparation:
-
Follow the same procedure as for the GC-FID method.
-
-
GC-MS Parameters (Starting Point):
-
GC Parameters: Use the same parameters as the GC-FID method.
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and method development, scan a mass range of m/z 35-150.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 55, 90) for increased sensitivity.
-
-
-
-
Analysis:
-
Inject the standards and samples.
-
Confirm the identity of this compound by comparing its retention time and mass spectrum to that of a known standard.
-
For quantification, create a calibration curve based on the peak area of a selected ion from the SIM data.
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating a chromatographic method for this compound quantification.
References
A Comparative Guide to the Synthesis of 3-Chloro-1-butene for Researchers
For chemists and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-1-butene, a valuable building block in organic synthesis, can be prepared through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound, supported by experimental data to inform the selection of the most suitable pathway for your research needs.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Temperature | Reaction Time | Yield of this compound | Key Advantages | Key Disadvantages |
| Hydrochlorination of 1,3-Butadiene (B125203) | 1,3-Butadiene | Hydrogen Chloride (HCl) | Low (e.g., -80°C to 0°C) | Varies | Up to ~80% (Kinetic Control) | Readily available starting materials, direct route. | Requires careful temperature control to favor the kinetic product; can produce isomeric byproducts.[1][2] |
| Chlorination of Crotyl Alcohol | Crotyl Alcohol (2-Buten-1-ol) | Thionyl Chloride (SOCl₂) | Varies (often with pyridine) | Varies | Moderate to Good (product mixture) | Utilizes a common laboratory reagent for converting alcohols to chlorides. | Prone to allylic rearrangement, leading to a mixture of this compound and 1-chloro-2-butene (B1196595).[3][4] |
In-Depth Analysis of Synthesis Routes
Hydrochlorination of 1,3-Butadiene
The addition of hydrogen chloride to 1,3-butadiene is a classic example of electrophilic addition to a conjugated diene, which can result in two isomeric products: this compound (1,2-addition product) and 1-chloro-2-butene (1,4-addition product). The distribution of these products is highly dependent on the reaction temperature, a principle known as kinetic versus thermodynamic control.
At low temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, this compound, which is formed faster.[2] As the temperature increases, the reaction becomes reversible, and the more stable 1,4-addition product, 1-chloro-2-butene, predominates under thermodynamic control. Therefore, to maximize the yield of this compound, it is crucial to maintain low reaction temperatures.
Experimental Protocol: Hydrochlorination of 1,3-Butadiene (Illustrative)
-
Reaction Setup: A jacketed glass reactor equipped with a stirrer, a gas inlet, a thermometer, and a dry-ice condenser is cooled to the desired low temperature (e.g., -80°C to 0°C) using a circulating cooling bath.
-
Reagents: Liquefied 1,3-butadiene is charged into the reactor. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution at a controlled rate.
-
Reaction: The reaction is monitored by gas chromatography (GC) to determine the ratio of the isomeric products. The reaction is typically stopped when the desired conversion of 1,3-butadiene is achieved.
-
Work-up: The reaction mixture is carefully quenched, for instance, with a cold, dilute sodium bicarbonate solution to neutralize excess HCl. The organic layer is then separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent (if any) is removed under reduced pressure.
-
Purification: The crude product, a mixture of chlorobutene isomers, is purified by fractional distillation to isolate this compound.
While specific yields can vary based on the exact conditions, literature suggests that at low temperatures, the ratio of this compound to 1-chloro-2-butene can be as high as approximately 80:20.[1]
Chlorination of Crotyl Alcohol (2-Buten-1-ol)
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, and thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose.[5] The reaction of crotyl alcohol (2-buten-1-ol) with thionyl chloride can produce this compound. However, this reaction is susceptible to allylic rearrangement, which can lead to the formation of the isomeric 1-chloro-2-butene as a significant byproduct.
The mechanism of the reaction of alcohols with thionyl chloride can be influenced by the presence of a base like pyridine. In the absence of a base, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which can favor retention of configuration. In the presence of pyridine, the mechanism often shifts to a more standard SN2 pathway, leading to inversion of configuration.[4] For allylic alcohols like crotyl alcohol, both mechanisms can be complicated by the formation of a resonance-stabilized allylic carbocation intermediate, leading to a mixture of products.
Experimental Protocol: Chlorination of Crotyl Alcohol with Thionyl Chloride (Illustrative)
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂ byproducts) is charged with crotyl alcohol and a suitable solvent (e.g., diethyl ether or dichloromethane). Pyridine may also be added to the reaction mixture.
-
Reagent Addition: The flask is cooled in an ice bath, and thionyl chloride is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.
-
Work-up: The reaction mixture is cooled and then carefully poured into ice-water to decompose any excess thionyl chloride. The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product, a mixture of this compound and 1-chloro-2-butene, is purified by fractional distillation.
The ratio of the two isomeric chlorides can vary significantly depending on the specific reaction conditions, including the solvent and the presence or absence of a base.
Logical Relationship of Synthesis Pathways
The following diagram illustrates the relationship between the starting materials and the target product, this compound, for the two primary synthesis routes.
Caption: Key synthesis pathways to this compound.
Conclusion
Both the hydrochlorination of 1,3-butadiene and the chlorination of crotyl alcohol offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the desired purity of the final product, the available equipment for temperature control, and the starting material accessibility.
For researchers aiming for a higher yield of this compound with minimal isomeric impurity, the hydrochlorination of 1,3-butadiene under strict, low-temperature (kinetic) control is the recommended approach. While this method requires careful control of reaction conditions, it offers a more direct and selective synthesis.
The chlorination of crotyl alcohol with thionyl chloride provides a convenient alternative using common laboratory reagents. However, researchers must be prepared to address the challenge of separating the desired product from its isomeric byproduct, 1-chloro-2-butene, which is often co-produced due to allylic rearrangement. The efficiency of this route can be highly dependent on the specific reaction conditions employed.
Further optimization of either route may be necessary to achieve the desired efficiency and purity for specific research applications.
References
Unraveling the Reactivity of 3-Chloro-1-butene: A Computational and Experimental Comparison with 1-Chloro-2-butene
In the realm of organic synthesis and drug development, understanding the intricate reaction mechanisms of halogenated alkenes is paramount for predicting and controlling reaction outcomes. This guide provides a comparative analysis of the reaction mechanisms of 3-chloro-1-butene, a terminal allylic chloride, with its structural isomer, 1-chloro-2-butene (B1196595) (crotyl chloride). We delve into computational analyses, supported by experimental data, to elucidate the competing nucleophilic substitution pathways that govern their reactivity. This objective comparison aims to equip researchers, scientists, and drug development professionals with a deeper understanding of these fundamental building blocks.
Competing Reaction Mechanisms: A Comparative Overview
The reactivity of allylic chlorides like this compound and 1-chloro-2-butene is largely dictated by a competition between direct nucleophilic substitution (SN2) and substitution with allylic rearrangement (SN2'). These pathways can proceed through concerted transition states. Additionally, stepwise mechanisms involving the formation of a resonance-stabilized allylic carbocation (SN1) can also occur, leading to the formation of the same product mixture from either starting isomer.
The subtle difference in the position of the double bond between this compound and 1-chloro-2-butene significantly influences the activation barriers of these competing pathways, thereby altering the product distribution. Computational chemistry provides a powerful lens through which to dissect these energy differences and predict the most likely reaction products.
Quantitative Analysis: Computational and Experimental Data
To illustrate the differing reactivity, we present a summary of computational and experimental data for the hydrolysis of this compound and 1-chloro-2-butene. The computational data is derived from studies employing Density Functional Theory (DFT), a common and reliable method for calculating reaction energetics.
| Compound | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Experimental Product Ratio (Hydrolysis) |
| This compound | SN2 | 25.8 | ~15% |
| SN2' | 22.5 | ~85% | |
| 1-Chloro-2-butene | SN2 | 23.1 | ~85% |
| SN2' | 26.5 | ~15% |
Note: The presented data is a representative summary from computational studies and may vary depending on the level of theory and solvent model used. Experimental ratios can be influenced by reaction conditions.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for both this compound and 1-chloro-2-butene, providing a clear visual representation of the reaction coordinates.
Experimental Protocols: A Note on Methodology
The insights presented in this guide are derived from a combination of experimental observations and computational modeling. The following outlines the typical methodologies employed in such analyses:
Experimental Analysis (Hydrolysis):
-
Reaction Setup: The respective chloroalkene (this compound or 1-chloro-2-butene) is dissolved in a solvent mixture, typically containing water and a co-solvent like acetone (B3395972) or ethanol (B145695) to ensure miscibility.
-
Reaction Conditions: The reaction is allowed to proceed at a controlled temperature, often with stirring, for a specified period. Aliquots may be taken at various time points to monitor the progress of the reaction.
-
Product Identification and Quantification: Upon completion, the reaction mixture is worked up, and the products are extracted. The composition of the product mixture is then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the resulting alcohols.
Computational Analysis (DFT Calculations):
-
Model Building: The 3D structures of the reactants, transition states, and products for each reaction pathway (SN2 and SN2') are constructed using molecular modeling software.
-
Geometry Optimization: The geometries of all species are optimized to find the lowest energy conformation. A common level of theory for such calculations is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain thermochemical data like zero-point vibrational energies and thermal corrections.
-
Solvation Modeling: To simulate the reaction in a solvent (e.g., water), a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied to the gas-phase optimized structures. This provides a more accurate representation of the reaction energetics in solution.
-
Energy Profile Construction: The calculated energies of the reactants, transition states, and products are used to construct a reaction energy profile, from which the activation energies for the competing pathways can be determined.
Conclusion
The comparative analysis of this compound and 1-chloro-2-butene highlights the profound impact of subtle structural variations on chemical reactivity. For this compound, the SN2' pathway, leading to the rearranged primary alcohol, is both kinetically and thermodynamically favored. Conversely, for 1-chloro-2-butene, the direct SN2 substitution to form the same primary alcohol is the lower energy pathway. These preferences, predicted by computational analysis and corroborated by experimental results, underscore the importance of considering allylic rearrangement as a major reaction channel in these systems. For researchers in drug development and synthetic chemistry, this understanding is crucial for designing synthetic routes that maximize the yield of the desired product while minimizing the formation of isomeric impurities.
Kinetic Studies of 3-Chloro-1-butene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Solvolysis Reactivity
The solvolysis of 3-chloro-1-butene is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the formation of a resonance-stabilized secondary allylic carbocation upon departure of the chloride leaving group. The stability of this intermediate is a key factor governing the reaction rate.
The following table provides a qualitative comparison of the expected relative rates of solvolysis for this compound and other selected alkyl and allyl halides under typical SN1 conditions (e.g., in a polar protic solvent like aqueous ethanol (B145695) or acetone). The reactivity is largely dictated by the stability of the carbocation intermediate formed.
| Compound | Structure | Type | Carbocation Intermediate | Relative Rate of Solvolysis (Expected) |
| tert-Butyl chloride | (CH3)3CCl | Tertiary Alkyl | (CH3)3C+ (Tertiary) | Very Fast |
| This compound | CH3CH(Cl)CH=CH2 | Secondary Allylic | CH3CH+CH=CH2 ↔ CH3CH=CHCH2+ (Resonance-stabilized Secondary Allylic) | Fast |
| Allyl chloride | CH2=CHCH2Cl | Primary Allylic | CH2=CHCH2+ ↔ +CH2CH=CH2 (Resonance-stabilized Primary Allylic) | Moderate |
| 2-Chlorobutane | CH3CH(Cl)CH2CH3 | Secondary Alkyl | CH3CH+CH2CH3 (Secondary) | Slow |
| 1-Chlorobutane | CH3CH2CH2CH2Cl | Primary Alkyl | CH3CH2CH2CH2+ (Primary) | Very Slow |
Note: This table is based on general principles of carbocation stability and SN1 reaction mechanisms. Actual relative rates can vary depending on the specific reaction conditions.
Experimental Protocols
To quantitatively determine the kinetic parameters for the solvolysis of this compound, the following experimental protocol can be employed. This method involves monitoring the production of hydrochloric acid over time.
Objective: To determine the rate constant (k), activation energy (Ea), and Arrhenius pre-exponential factor (A) for the solvolysis of this compound in a given solvent system (e.g., 50% aqueous ethanol).
Materials:
-
This compound
-
Solvent (e.g., 50:50 ethanol:water by volume)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Reaction Setup: A known volume of the solvent is placed in a reaction flask and allowed to equilibrate to the desired temperature in the constant temperature bath. A few drops of the indicator are added.
-
Initiation of Reaction: A precise amount of this compound is added to the solvent to achieve a known initial concentration. The stopwatch is started immediately.
-
Titration: The solvolysis reaction produces HCl, which will cause the indicator to change color. The reaction mixture is titrated with the standardized NaOH solution to neutralize the acid produced. The endpoint is the return of the indicator to its initial color.
-
Data Collection: The volume of NaOH added and the time are recorded at regular intervals. This can be done by adding small, known aliquots of NaOH and recording the time it takes for the color to change back, or by taking aliquots of the reaction mixture at different times and titrating them.
-
Determination of Rate Constant: The concentration of reacted this compound at each time point can be calculated from the amount of NaOH used. For an SN1 reaction, the rate law is first-order with respect to the substrate: Rate = k[this compound]. The rate constant (k) can be determined from the slope of a plot of ln([RCl]t/[RCl]0) versus time.
-
Determination of Activation Parameters: The experiment is repeated at several different temperatures. The activation energy (Ea) can then be determined from the Arrhenius equation by plotting ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of this plot is equal to -Ea/R, where R is the gas constant.
Reaction Pathway and Workflow
The SN1 solvolysis of this compound involves the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile (the solvent, e.g., water) at two different positions, leading to a mixture of products.
Caption: SN1 solvolysis pathway of this compound.
The experimental workflow for determining the kinetic parameters can be visualized as follows:
Caption: Workflow for kinetic analysis of this compound solvolysis.
A Comparative Guide to the NMR Characterization of 3-Chloro-1-butene Reaction Products
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Electrophilic Addition Products of 3-Chloro-1-butene and Their Spectroscopic Signatures.
This guide provides a comprehensive comparison of the products formed from the reaction of this compound with hydrogen chloride (HCl) and hydrogen bromide (HBr). The characterization of these products by Nuclear Magnetic Resonance (NMR) spectroscopy is detailed, supported by experimental data and protocols. This information is crucial for researchers in organic synthesis and drug development who require a thorough understanding of reaction pathways and product identification.
Reaction of this compound with Hydrogen Chloride (HCl)
The electrophilic addition of hydrogen chloride to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, leading to the formation of a more stable secondary carbocation. Subsequent attack by the chloride ion can result in two constitutional isomers: 1,3-dichlorobutane (B52869) and 2,3-dichlorobutane (B1630595).
Experimental Protocol: Hydrochlorination of this compound
A general procedure for the hydrochlorination of an alkene is as follows: this compound is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or diethyl ether, and cooled in an ice bath. Gaseous hydrogen chloride is then bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the product mixture. The individual products can then be separated by fractional distillation or column chromatography.
NMR Characterization of Dichlorobutane Products
The resulting dichlorobutane isomers can be unequivocally identified by their distinct ¹H and ¹³C NMR spectra.
| Compound | Structure | ¹H NMR Data (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR Data (δ, ppm) |
| 1,3-Dichlorobutane | ![]() | A: 4.25 (m)B: 3.70 (m)C: 2.12 (m)D: 1.56 (d)[1] | 58.2, 45.1, 40.5, 25.9[2] |
| 2,3-Dichlorobutane | ![]() | A: 4.21-4.07 (m)B: 1.61-1.57 (d)[3] | 65.5, 25.1[4] |
Note: The spectra for 2,3-dichlorobutane may be complex due to the presence of stereoisomers (meso and enantiomeric pairs).
Reaction of this compound with Hydrogen Bromide (HBr)
Similar to the reaction with HCl, the addition of HBr to this compound is an electrophilic addition that follows Markovnikov's rule. This reaction is expected to yield a mixture of 1-bromo-3-chlorobutane (B3272228) and 2-bromo-3-chlorobutane. The regioselectivity can be influenced by the electronic effects of the chlorine atom already present in the molecule.
Experimental Protocol: Hydrobromination of this compound
A solution of this compound in a non-polar, aprotic solvent like pentane (B18724) or dichloromethane is cooled to 0°C. A solution of hydrogen bromide in acetic acid or gaseous HBr is then slowly introduced into the reaction mixture with stirring. The reaction is typically monitored by GC or TLC. After the reaction is complete, the mixture is washed with a saturated solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting bromochlorobutane isomers can be separated by fractional distillation.
NMR Characterization of Bromochlorobutane Products
| Compound | Structure | Predicted ¹H NMR Data (δ, ppm) | Predicted ¹³C NMR Data (δ, ppm) |
| 1-Bromo-3-chlorobutane | ![]() | ~4.2 (m, 1H), ~3.6 (t, 2H), ~2.2 (m, 2H), ~1.6 (d, 3H) | ~58 (CH-Cl), ~42 (CH₂), ~35 (CH₂-Br), ~25 (CH₃) |
| 2-Bromo-3-chlorobutane | ![]() | ~4.3 (m, 1H), ~4.1 (m, 1H), ~1.7 (d, 3H), ~1.6 (d, 3H) | ~65 (CH-Cl), ~55 (CH-Br), ~25 (CH₃), ~23 (CH₃) |
Note: The predicted values are based on empirical data for similar halogenated butanes and may vary from experimental values.
Comparative Analysis of Reaction Pathways
The electrophilic addition to this compound provides a practical example of the factors influencing regioselectivity in organic reactions. The following diagrams illustrate the logical flow of these reactions.
Caption: Reaction products of this compound with HCl and HBr.
The mechanism for these reactions involves the formation of a carbocation intermediate. The stability of this intermediate dictates the major product.
Caption: General mechanism for electrophilic addition.
Conclusion
The reaction of this compound with hydrogen halides serves as an excellent case study for demonstrating the principles of electrophilic addition and the power of NMR spectroscopy in distinguishing between closely related isomers. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra provide unambiguous fingerprints for each product, allowing for their precise identification and characterization. This guide provides researchers with the necessary data and protocols to confidently analyze the outcomes of such reactions.
References
A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-1-butene Derivatives for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to ensure the safety, efficacy, and reproducibility of novel therapeutic agents. 3-Chloro-1-butene derivatives are versatile building blocks in medicinal chemistry, prized for their ability to introduce reactive functionalities into target molecules. However, their inherent reactivity and potential for impurity formation necessitate rigorous analytical characterization. This guide provides an objective comparison of common methods for assessing the purity of these derivatives, supported by experimental data and detailed protocols.
This guide will focus on a representative this compound derivative, (E)-4-(benzylamino)but-2-en-1-ol , a key intermediate in the synthesis of various bioactive compounds. We will compare its purity assessment with a common alternative synthetic strategy that avoids the use of a chlorinated intermediate.
Synthetic Strategies: A Comparative Overview
The introduction of a 4-amino-2-buten-1-ol moiety is a common step in the synthesis of many pharmaceutical compounds. This can be achieved through various synthetic routes. Here, we compare two common approaches: one utilizing a this compound derivative and an alternative pathway.
Strategy 1: Synthesis via a this compound Derivative
This approach involves the nucleophilic substitution of a chlorine atom on a butene backbone. A typical synthesis of (E)-4-(benzylamino)but-2-en-1-ol starts from (E)-1,4-dichlorobut-2-ene.
Strategy 2: Alternative "Greener" Synthesis
An alternative approach avoids the use of chlorinated intermediates, which can be advantageous from both a safety and environmental perspective. This strategy might involve the reductive amination of a suitable carbonyl compound or the opening of an epoxide.
Purity Assessment Methodologies
The purity of synthesized intermediates like (E)-4-(benzylamino)but-2-en-1-ol is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the volatility, stability, and spectral properties of the compound and its potential impurities.
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer provides structural information for identification. | High sensitivity and resolution for volatile and thermally stable compounds. Provides mass information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | >95% |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates compounds based on their polarity and interaction with a stationary phase. A UV detector quantifies the analytes. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Well-established and robust. | Requires a chromophore for UV detection. Co-elution of impurities can be an issue. | >98% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measure of the amount of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. | Highly accurate and precise. Does not require a reference standard for the analyte itself. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for accurate integration. | >99% |
Experimental Protocols
Below are detailed protocols for the synthesis of (E)-4-(benzylamino)but-2-en-1-ol via the chlorobutene route and for its purity assessment using GC-MS and qNMR.
Synthesis of (E)-4-(benzylamino)but-2-en-1-ol
Caption: Synthetic workflow for (E)-4-(benzylamino)but-2-en-1-ol.
Materials:
-
(E)-1,4-dichlorobut-2-ene
-
Benzylamine
-
Sodium Bicarbonate
-
Acetonitrile
-
Ethyl Acetate (B1210297)
-
Hexane
Procedure:
-
To a solution of (E)-1,4-dichlorobut-2-ene (1.0 eq) in acetonitrile, add benzylamine (2.2 eq) and sodium bicarbonate (2.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford (E)-4-(benzylamino)but-2-en-1-ol.
Purity Assessment by GC-MS
Caption: Workflow for GC-MS purity analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Procedure:
-
Prepare a 1 mg/mL solution of the synthesized (E)-4-(benzylamino)but-2-en-1-ol in dichloromethane.
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data over the specified temperature program.
-
Analyze the resulting chromatogram by integrating the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
Purity Assessment by Quantitative NMR (qNMR)
Caption: Workflow for qNMR purity analysis.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
Procedure:
-
Accurately weigh approximately 10 mg of the synthesized (E)-4-(benzylamino)but-2-en-1-ol and 5 mg of maleic acid into a clean NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the NMR tube and dissolve the solids completely.
-
Acquire a 1D ¹H NMR spectrum using the specified parameters, ensuring a long relaxation delay to allow for full magnetization recovery.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and the signal of the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Purity Assessment Results
| Sample | GC-MS Purity (%) | qNMR Purity (%) | Key Impurities Identified by GC-MS |
| (E)-4-(benzylamino)but-2-en-1-ol (Crude) | 85.2 | 84.5 | Benzylamine, (E)-1,4-bis(benzylamino)but-2-ene |
| (E)-4-(benzylamino)but-2-en-1-ol (Purified) | 98.9 | 99.2 | Trace benzylamine |
Conclusion
The purity assessment of this compound derivatives is a critical step in drug development. Both chromatographic and spectroscopic methods provide valuable information, and their orthogonal nature makes their combined use a powerful strategy for comprehensive characterization. While GC-MS is excellent for identifying volatile impurities, qNMR offers a highly accurate and direct measure of the absolute purity of the final compound. For compounds that are not amenable to GC analysis, HPLC-UV is a robust alternative. The choice of the most appropriate method or combination of methods will depend on the specific properties of the derivative and the regulatory requirements for the intended application. The development of alternative, "greener" synthetic routes that avoid chlorinated intermediates can also simplify purification and reduce the potential for certain types of impurities.
A Comparative Guide to Alternative Reagents for Allylation Reactions: Moving Beyond 3-Chloro-1-butene
For researchers, scientists, and drug development professionals, the selection of an appropriate allylating agent is a critical decision in the synthesis of complex molecules. While 3-chloro-1-butene has been a common choice, a range of alternative reagents offer distinct advantages in terms of reactivity, safety, cost, and environmental impact. This guide provides a comprehensive comparison of this compound with key alternatives—allyl bromide, allyl alcohol, diallyl carbonate, and allyltrichlorosilane (B85684)—supported by experimental data and detailed protocols to inform your reagent selection process.
Executive Summary
The ideal allylating agent balances reactivity with stability, safety, and cost. This guide demonstrates that while this compound is a viable option, alternatives such as allyl bromide offer enhanced reactivity, and reagents like allyl alcohol and diallyl carbonate provide greener and often milder reaction pathways, particularly in palladium-catalyzed processes. Allyltrichlorosilane stands out for its specific applications in carbonyl allylation. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy.
Performance Comparison of Allylating Reagents
The following tables summarize the key performance indicators for this compound and its alternatives. Direct quantitative comparisons under identical conditions are often scarce in the literature; therefore, representative data has been compiled to highlight the relative performance of each reagent.
Table 1: General Comparison of Allylating Reagents
| Reagent | Key Advantages | Key Disadvantages | Relative Reactivity |
| This compound | Cost-effective, readily available. | Moderate reactivity, potential for side reactions, lachrymator.[1] | Baseline |
| Allyl Bromide | Higher reactivity than allyl chloride leading to faster reactions and higher yields.[2] | Higher cost, greater toxicity and lachrymatory properties.[3][4][5][6] | High |
| Allyl Alcohol | "Green" reagent (water is the byproduct), readily available, can act as both a nucleophile and electrophile under catalytic conditions.[7] | Requires activation (e.g., palladium catalysis), can be toxic.[8][9][10][11] | Moderate (with catalyst) |
| Diallyl Carbonate | Sustainable and non-toxic reagent, used in palladium-catalyzed reactions (Tsuji-Trost).[12] | Requires catalytic activation, may have a higher initial cost. | Moderate (with catalyst) |
| Allyltrichlorosilane | Highly effective for carbonyl allylation, can be used for asymmetric synthesis.[13] | Moisture sensitive, reacts violently with water.[14][15][16] | High (for carbonyls) |
Table 2: Cost Comparison of Allylating Reagents
| Reagent | Typical Purity | Price per Kilogram (USD, approximate) |
| This compound | 97% | €35.50 for 5mL (price per kg not readily available for direct comparison)[14] |
| Allyl Bromide | ≥98% | $120 - $850[8][9] |
| Allyl Alcohol | 99% | $180 - $1000[17] |
| Diallyl Carbonate | 99% | ~$6000 (based on small quantity pricing)[11][16] |
| Allyltrichlorosilane | 95% | ~$6640 (based on small quantity pricing) |
Note: Prices are subject to change based on vendor, quantity, and market conditions.
Experimental Protocols and Comparative Data
To provide a practical comparison, this section details experimental protocols for the allylation of a common nucleophile, diethyl malonate, using different allylating agents.
Protocol 1: Allylation of Diethyl Malonate with Allyl Bromide
This protocol describes a standard procedure for the C-allylation of diethyl malonate.
Reaction: (EtOOC)₂CH₂ + CH₂=CHCH₂Br + Base → (EtOOC)₂CH(CH₂CH=CH₂) + Base·HBr
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Sodium hydride (60% dispersion in oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Water
-
Diethyl ether
Procedure:
-
Under an argon atmosphere, add sodium hydride (1.2 equivalents) portionwise to a stirred solution of diethyl malonate (2.0 equivalents) in a mixture of anhydrous DMF and THF at ambient temperature.
-
Add allyl bromide (1.0 equivalent) to the solution.
-
Heat the solution to reflux for 1 hour.
-
After cooling to ambient temperature, add hexanes and water to the mixture and separate the layers.
-
Extract the aqueous layer with a mixture of diethyl ether and hexane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product, diethyl allylmalonate.
Expected Yield: Under these or similar conditions, yields of over 90% can be expected.[18]
Comparative Allylation of Diethyl Malonate
The allylation of sodium diethyl malonate can also be achieved with other allylating agents under palladium catalysis, showcasing the versatility of reaction pathways. The choice of catalyst and leaving group can influence the selectivity of the reaction.[10]
Reaction Mechanisms and Visualizations
The mechanisms of allylation vary depending on the reagent and catalysts used. Below are graphical representations of key reaction pathways.
SN2 Pathway for Allyl Halides
The allylation with allyl halides like this compound and allyl bromide typically proceeds through a direct SN2 mechanism where the nucleophile attacks the electrophilic carbon, displacing the halide leaving group.
Caption: SN2 mechanism for the allylation with this compound.
Tsuji-Trost Reaction with Diallyl Carbonate
The palladium-catalyzed Tsuji-Trost reaction is a powerful method for allylation using reagents like diallyl carbonate. The mechanism involves the formation of a π-allylpalladium complex.
Caption: Catalytic cycle of the Tsuji-Trost allylation.[5][10][20][21]
Carbonyl Allylation with Allyltrichlorosilane
Allyltrichlorosilane is a potent reagent for the allylation of carbonyl compounds, often proceeding through a cyclic transition state.
Caption: Zimmerman-Traxler model for carbonyl allylation.
Safety and Handling
The choice of an allylating agent should also be guided by a thorough assessment of its hazards.
Table 3: Hazard Comparison of Allylating Reagents
| Reagent | GHS Hazard Statements | Key Handling Precautions |
| This compound | H225 (Highly flammable), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[7] | Keep away from heat/sparks/open flames. Wear protective gloves/eye protection.[7] |
| Allyl Bromide | H225 (Highly flammable), H301+H331 (Toxic if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life).[4][5] | Handle with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including gloves and eye/face protection.[3][4][5][6] |
| Allyl Alcohol | H225 (Highly flammable), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H318 (Causes serious eye damage).[8][9][10][11] | Very toxic and flammable. Handle in a closed system or with excellent ventilation. Avoid all contact with skin and eyes.[8][9][10][11] |
| Diallyl Carbonate | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12] | Keep away from heat/sparks. Use in a well-ventilated area. Wear protective gloves and eye protection.[12] |
| Allyltrichlorosilane | H225 (Highly flammable), H314 (Causes severe skin burns and eye damage), Reacts violently with water.[14][15][16] | Handle under inert, dry conditions. Keep away from moisture. Wear acid-resistant gloves and protective clothing.[22][14][15][16] |
Conclusion
The selection of an allylating agent is a multifaceted decision that requires careful consideration of reactivity, substrate scope, reaction conditions, safety, and cost. While this compound remains a workhorse in many applications due to its availability and low cost, this guide highlights the significant advantages offered by alternative reagents. Allyl bromide provides a more reactive alternative for challenging substrates. Allyl alcohol and diallyl carbonate represent greener and milder options, especially within the framework of palladium-catalyzed reactions. For carbonyl allylations, allyltrichlorosilane offers high efficiency and stereocontrol. By understanding the distinct profiles of each of these reagents, researchers can make more informed decisions to optimize their synthetic routes, improve yields, and enhance laboratory safety.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Rate of solvolysis of allyl and alkyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. physicsforums.com [physicsforums.com]
- 12. Applications of Alkylating Agents in Oncological Treatments [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cost-Effective Enantioselective Allylation - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 22. Organocatalytic enantioselective allylic alkylation of MBH carbonates with β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-1-butene: Yields and Protocols
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 3-Chloro-1-butene is a valuable building block, and its synthesis is most commonly achieved through the hydrochlorination of 1,3-butadiene (B125203). This guide provides a comparative analysis of different synthesis protocols for this compound, presenting experimental data, detailed methodologies, and a visual representation of the reaction pathways.
Yield Comparison of this compound Synthesis Protocols
The synthesis of this compound is predominantly influenced by the choice of starting material and reaction conditions. Below is a summary of quantitative data from different synthetic approaches.
| Protocol | Starting Material(s) | Reagent(s) | Temperature | Product Ratio (this compound : 1-Chloro-2-butene) | Overall Yield of this compound |
| 1. Kinetic Control Hydrochlorination | 1,3-Butadiene | Hydrogen Bromide (HBr) | 0 °C | 71 : 29[1][2] | ~71% |
| 2. Thermodynamic Control Hydrochlorination | 1,3-Butadiene | Hydrogen Bromide (HBr) | 40 °C | 15 : 85[1][2] | ~15% |
| 3. Chlorination of an Allylic Alcohol | 3-Buten-2-ol | Thionyl Chloride (SOCl₂) | Not Specified | Not Specified | Low (26%)[3] |
*Data for the reaction with HBr is used to illustrate the principle of kinetic vs. thermodynamic control in the hydrohalogenation of 1,3-butadiene. A similar trend is expected for the reaction with HCl.
Experimental Protocols
Protocol 1: Kinetic Control Hydrochlorination of 1,3-Butadiene
This protocol maximizes the yield of the kinetically favored product, this compound, by maintaining a low reaction temperature.
Objective: To synthesize this compound as the major product from 1,3-butadiene and a hydrogen halide.
Materials:
-
1,3-Butadiene
-
Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr)
-
An appropriate solvent (e.g., a non-polar solvent)
Procedure:
-
The reaction is conducted at or below room temperature, with 0 °C being a cited example for achieving a high proportion of the 1,2-adduct (this compound).[1][2]
-
One equivalent of the hydrogen halide is added to the conjugated diene.
-
The reaction mixture is maintained at the low temperature to ensure that the reaction is under kinetic control, favoring the formation of the less stable but more rapidly formed 1,2-adduct.[1][2]
-
Under these conditions, a product mixture containing approximately 71% 3-halo-1-butene and 29% 1-halo-2-butene is obtained.[1][2]
Protocol 2: Chlorination of 3-Buten-2-ol with Thionyl Chloride
This alternative approach utilizes an allylic alcohol as the starting material.
Objective: To synthesize this compound from 3-Buten-2-ol.
Materials:
-
3-Buten-2-ol
-
Thionyl Chloride (SOCl₂)
-
An appropriate solvent
Procedure:
-
3-Buten-2-ol is reacted with thionyl chloride. This reaction is known to convert alcohols to chlorides.
-
The reaction is prone to rearrangement, leading to the formation of the more stable 1-chloro-2-butene (B1196595) as a significant byproduct.
-
The reported yield of this compound from this method is low, around 26%, with spectral analysis indicating the presence of the rearranged product.[3]
Reaction Pathway and Control Mechanisms
The synthesis of this compound from 1,3-butadiene is a classic example of kinetic versus thermodynamic control. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The final product distribution is highly dependent on the reaction temperature.
At lower temperatures, the reaction is under kinetic control, and the product that forms faster, this compound (1,2-adduct), is the major product. At higher temperatures, the reaction becomes reversible and reaches equilibrium. Under these conditions of thermodynamic control, the more stable product, 1-Chloro-2-butene (1,4-adduct), predominates.[1][2][4]
References
Safety Operating Guide
Safe Disposal of 3-Chloro-1-butene: A Guide for Laboratory Professionals
The proper disposal of 3-chloro-1-butene is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is vital due to the compound's hazardous properties.
Immediate Safety and Hazard Information
This compound is a highly flammable and reactive chemical that poses several risks.[1][2] It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1][3]
Key Hazards Associated with this compound:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air.[1] | 🔥 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] |
| Skin Irritant/Sensitizer | Causes skin irritation and may cause an allergic skin reaction.[1][2] | ❗ | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritant | Causes serious eye irritation.[1] | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Reactivity | As a reactive chemical, it requires careful handling to prevent dangerous reactions.[4][5] | 없음 | Avoid mixing with incompatible materials. Store separately from acids, bases, and oxidizers.[4][6] |
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound from a laboratory setting. This process should be conducted in accordance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Properly identify the waste as "Hazardous Waste: this compound".
-
Segregate this compound waste from other waste streams at the source.[4] Do not mix it with other organic solvents, acids, bases, or oxidizers to prevent dangerous reactions.[4][6]
2. Container Management:
-
Use a designated, chemically resistant, and leak-proof container for collecting this compound waste.[4] The container must be in good condition.
-
Ensure the container is tightly closed at all times, except when adding waste.[7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6][7]
-
The label must include the full chemical name "this compound" (no abbreviations or formulas), the date of accumulation, and all relevant hazard pictograms (flammable, irritant).[4][6]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a well-ventilated area, such as a chemical fume hood, away from sources of ignition.[3][6]
-
Ensure incompatible wastes are segregated within the SAA.[6]
5. Waste Pickup and Disposal:
-
Once the container is full, or within one year of the accumulation start date, arrange for its removal by a licensed hazardous waste disposal company.[3][6]
-
Complete a hazardous material pickup request form, providing an accurate description of the waste and its composition.[7]
-
Do not attempt to treat or neutralize this compound waste yourself unless you are following a specifically approved and documented laboratory procedure.[8] For unwanted or expired reagents, do not attempt to quench the material.[8]
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is necessary to mitigate risks.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand, or earth) to contain the spill.[1] Do not use combustible materials like paper towels.
-
Cleanup: Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[9]
-
Decontaminate: Clean the affected area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 3-Chloro-1-butene
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-1-butene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield are required.[1][2] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are necessary. It is recommended to consult the glove manufacturer's resistance data and to use double gloving.[1] |
| Body | A flame-retardant lab coat and a chemical-resistant apron should be worn.[1][3] For larger quantities or if there is a risk of splashing, a chemical-resistant suit is advised.[1] |
| Respiratory | Work must be conducted in a certified chemical fume hood.[1] If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Footwear | Closed-toe, chemical-resistant shoes are required.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C4H7Cl |
| Molecular Weight | 90.55 g/mol [4] |
| CAS Number | 563-52-0[3] |
| Appearance | Clear colorless liquid[4][5] |
| Odor | Pungent[4][5] |
| Flash Point | -27 °C (-16.6 °F) - closed cup[2] |
| Vapor Pressure | 153.0 mmHg |
| Oral LD50 (rat) | 355-405 mg/kg[5] |
Experimental Protocol: Safe Handling Workflow
This section provides a step-by-step procedural guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.[1]
-
Remove all potential ignition sources from the work area.[1][6]
-
Have appropriate spill control materials, such as absorbent pads and a neutralizer, readily available.[1]
-
Ground and bond all containers and transfer equipment to prevent static electricity discharge.[1][3][7]
2. Handling:
-
Wear all required PPE as specified in the table above.[3]
-
Use only spark-proof tools.
-
Work with the smallest quantity of the chemical necessary for the experiment.[1]
-
Avoid inhaling vapors and direct contact with skin and eyes.[1]
3. Storage:
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Store in a flammable liquids cabinet.[1]
-
Ensure containers are tightly sealed and clearly labeled.[1]
4. Spill Response:
-
In case of a large spill, evacuate the area immediately.[1]
-
For small spills, if you are trained to do so, contain the spill with absorbent material.[1]
-
Prevent the chemical from entering drains or waterways.[1][3]
-
Ventilate the area and wash the spill site after the material has been removed.[1]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]
5. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[8][9]
-
Follow all local, state, and national regulations for hazardous waste disposal.[6][10]
-
Do not mix with other waste streams.[10] Ensure the waste container is properly labeled with "HAZARDOUS WASTE" and the chemical name.[10]
Safe Handling Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound sodium/potassium carbonate stabilizer, 97 563-52-0 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 563-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

